molecular formula C8H10Cl2O2 B8817045 1S-trans-Permethrinic acid

1S-trans-Permethrinic acid

Cat. No.: B8817045
M. Wt: 209.07 g/mol
InChI Key: LLMLSUSAKZVFOA-UJURSFKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with configuration 1S,3R. It is a conjugate acid of a (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1

InChI Key

LLMLSUSAKZVFOA-UJURSFKZSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)C

Origin of Product

United States

Foundational & Exploratory

1S-trans-Permethrinic Acid: Stereochemical Dynamics, Industrial Resolution, and Ecotoxicological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic pyrethroids represents a triumph of structure-activity relationship (SAR) optimization in agrochemistry. At the heart of this chemistry lies permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), a critical cyclopropane-based intermediate. Due to the presence of two chiral centers at C1 and C3 of the cyclopropane ring, permethrinic acid exists as four distinct stereoisomers.

Among these, 1S-trans-permethrinic acid —systematically named (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid—presents a fascinating paradox[1]. While it is fundamentally inactive as an insecticide at the target receptor, its presence in racemic mixtures contributes significantly to off-target ecotoxicity[2][3]. This whitepaper provides an in-depth technical analysis of 1S-trans-permethrinic acid, detailing its physicochemical properties, the mechanistic basis for its biological inactivity, and the self-validating synthetic protocols used to resolve and recycle this isomer into highly potent agrochemicals.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 1S-trans-permethrinic acid is defined by a rigid cyclopropane ring that restricts the conformational freedom of its substituents. In the trans configuration, the bulky 2,2-dichlorovinyl group at C3 and the carboxylic acid at C1 are positioned on opposite faces of the ring. Specifically, the 1S,3R absolute configuration dictates its unique spatial geometry, which directly governs its interactions with biological macromolecules and chiral resolving agents.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS Registry Number 55701-09-2[1]
Molecular Formula C₈H₁₀Cl₂O₂[1]
Molecular Weight 209.07 g/mol [1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
Physical State Solid (typically crystalline in pure form)
Key Structural Features Cyclopropane core, 2,2-dimethyl substitution, trans stereochemistry

Stereochemical Dynamics & Biological Activity

The insecticidal efficacy of pyrethroids is characterized by extreme stereospecificity. Pyrethroids exert their neurotoxic effects by binding to voltage-gated sodium channels (VGSCs) in insect nerve membranes, delaying their closure and causing prolonged sodium tail currents that lead to hyperexcitability and death[2][].

The Causality of Inactivity

Molecular modeling and electrophysiological studies on mosquito sodium channels (e.g., Ae. aegypti AaNav1-1) have elucidated the binding logic of these isomers. The active 1R-isomers (1R-cis and 1R-trans) fit optimally into a dual-receptor site, with their halogenated moieties wedging between the IL45 and IIS6 transmembrane segments[2].

Conversely, the 1S-trans and 1S-cis isomers are insecticidally inactive. The 1S configuration results in a steric mismatch at the IS6-IIS6 interface. Interestingly, while 1S-trans-permethrinic acid derivatives do not induce the lethal sodium tail current, they can act as competitive antagonists, binding to the receptor site and actually inhibiting the action of the potent 1R-isomers[2][5].

Ecotoxicological Implications

While inactive against target insects, 1S-trans-permethrinic acid is not biologically inert. Environmental toxicology studies indicate that the 1S-trans enantiomer is primarily responsible for the estrogenic potency observed in non-target aquatic species (such as zebrafish) exposed to racemic trans-permethrin[3][6]. This off-target endocrine disruption underscores the critical regulatory and environmental mandate for enantiopure (1R) agrochemical formulations.

VGSC_Interaction Start Permethrinic Acid Derivatives IsomerR 1R-Isomers (1R-cis / 1R-trans) Start->IsomerR IsomerS 1S-Isomers (1S-cis / 1S-trans) Start->IsomerS BindR Optimal Spatial Fit at VGSC (IS6-IIS6) IsomerR->BindR BindS Steric Mismatch at Receptor Site IsomerS->BindS EcoTox Off-Target Effects (Estrogenic in Aquatic Life) IsomerS->EcoTox EffectR Prolonged Na+ Current (Insecticidal Activity) BindR->EffectR EffectS No Tail Current (Inactive / Antagonistic) BindS->EffectS

Caption: Stereospecific binding logic and divergent biological outcomes of permethrinic acid isomers.

Synthetic Workflows: Chiral Resolution and Epimerization

Because the 1S-trans isomer is an inactive byproduct of standard cyclopropanation synthesis, industrial chemistry has developed sophisticated methods to (A) separate it from the active 1R-trans isomer, and (B) chemically convert (epimerize) it into the highly potent 1R-cis isomer[7][8].

Protocol 1: Chiral Resolution of trans-Permethrinic Acid

To isolate the active 1R-trans isomer from the racemic mixture, a thermodynamic equilibrium resolution is employed using a chiral auxiliary. (S)-2-benzylaminobutanol is highly effective for this purpose[7].

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic trans-permethrinic acid (1.0 equivalent) in a suitable organic solvent (e.g., ethanol/water mixture).

  • Auxiliary Addition: Add 0.65 equivalents of the resolving agent, (S)-2-benzylaminobutanol, alongside 1.2 equivalents of NaOH[7]. Causality: The substoichiometric amount of the chiral amine, combined with NaOH, optimizes the thermodynamic precipitation of the less soluble diastereomeric salt.

  • Crystallization: Allow the mixture to cool. The (1R)-trans acid preferentially forms a highly crystalline salt with the (S)-amine (RTPABA salt) and precipitates out.

  • Isolation of 1S-trans: The mother liquor, now highly enriched in the 1S-trans enantiomer, is neutralized with 2 mol/dm³ hydrochloric acid[7]. This precipitates the 1S-trans acid (STPABA equivalent), allowing its recovery for subsequent epimerization.

Protocol 2: Epimerization of 1S-trans to 1R-cis

Rather than discarding the inactive 1S-trans-permethrinic acid, it can be recycled. By converting the acid to an acid chloride and applying thermal stress, the C1 chiral center undergoes enolization and inversion, yielding the highly active 1R-cis configuration[8].

Step-by-Step Methodology:

  • Acid Chloride Conversion: React the isolated 1S-trans-permethrinic acid with thionyl chloride (SOCl₂) to form 1S-trans-permethrinoyl chloride.

  • Thermal Epimerization: Heat the neat 1S-trans acid chloride to 145°C – 150°C under an inert atmosphere for exactly 4 hours[8].

  • Thermodynamic Equilibration: Causality: At this temperature, the alpha-proton at C1 becomes labile. The molecule undergoes dynamic epimerization at C1 while the C3 stereocenter (3R) remains fixed. The system reaches a thermodynamic equilibrium of approximately 78% 1S-trans and 22% 1R-cis[8].

  • Esterification & Separation: The resulting enriched mixture is esterified (e.g., with 3-phenoxybenzyl alcohol) and the highly potent 1R-cis pyrethroid is separated via crystallization or chromatography.

Synthesis_Workflow Racemic Racemic trans-Permethrinic Acid (1R-trans + 1S-trans) Resolve Chiral Resolution via (S)-2-benzylaminobutanol Racemic->Resolve Active 1R-trans Salt (Precipitate / Active) Resolve->Active Inactive 1S-trans Salt (Mother Liquor / Inactive) Resolve->Inactive Convert Conversion to Acid Chloride (SOCl2) Inactive->Convert Epimerize Thermal Epimerization (145-150°C, 4 hrs) Convert->Epimerize Recycled Enriched 1R-cis Isomer (Highly Active) Epimerize->Recycled

Caption: Industrial workflow for the chiral resolution and thermal epimerization of 1S-trans-permethrinic acid.

Analytical Methodologies for Stereoisomer Separation

Accurate quantification of the 1S-trans isomer in synthetic batches and environmental samples requires high-resolution chiral chromatography.

Chromatographic Strategy: The gold standard for separating permethrinic acid stereoisomers utilizes permethylated β-cyclodextrin chiral stationary phases in Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography (LC-MS/MS)[9].

Mechanistic Causality: The superiority of β-cyclodextrin arises from the precise geometric match between the 78-picometer internal cavity of the cyclodextrin torus and the rigid, constrained cyclopropane ring of the permethrinic acid[9]. The trans isomers typically exhibit higher chiral selectivity than cis isomers on these columns due to the spatial projection of the dichlorovinyl and carboxylic groups, which facilitates stable inclusion complexes and differential hydrogen-bonding interactions[9][10].

Conclusion

1S-trans-Permethrinic acid is a masterclass in the importance of stereochemistry in rational agrochemical design. While functionally obsolete at the insect voltage-gated sodium channel, its propensity for environmental endocrine disruption necessitates rigorous chiral resolution. Fortunately, through thermodynamic resolution and targeted thermal epimerization, this "inactive" isomer can be chemically inverted into the most potent pyrethroid configuration, demonstrating a highly efficient, closed-loop approach to complex synthetic chemistry.

References

  • National Center for Biotechnology Information. "Trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid." PubChem Compound Summary for CID 41539. Available at:[Link]

  • Du, Y., et al. "Molecular evidence for dual pyrethroid-receptor sites on a mosquito sodium channel." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Székely, E., et al. "Optical resolution of trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with (S)-2-benzylaminobutanol." RSC Publishing. Available at:[Link]

  • Corcellas, C., et al. "Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples." MDPI. Available at:[Link]

  • Hatch, C. E. "1S to 1R Epimerizations of pyrethroid intermediates." US Patent 5840958A.
  • Dong, K., et al. "Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel." PMC - NIH. Available at:[Link]

  • Nillos, M. G. "Stereoselectivity in modern-use chiral pesticides: Enantiomer-specific ecotoxicological assessment of chiral organophosphorus, fipronil and pyrethroid insecticides." ProQuest Dissertations. Available at:[Link]

Sources

Stereospecific Synthesis of 1S-trans-Permethrinic Acid: A Technical Guide to Asymmetric Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) is the foundational building block for numerous Type I and Type II pyrethroid insecticides, including permethrin, cypermethrin, and cyfluthrin[1]. The spatial orientation of the cyclopropane ring dictates both the insecticidal efficacy and the environmental degradation profile of the resulting active pharmaceutical ingredient (API) or agrochemical.

While the 1R-cis isomer is typically prized for its acute insecticidal potency, the 1S-trans isomer is a critical intermediate for highly targeted stereospecific applications and serves as an essential baseline for structure-activity relationship (SAR) studies involving esterase cleavage and off-target estrogenic activity[2]. Synthesizing the 1S-trans enantiomer demands rigorous stereocontrol. This guide details the state-of-the-art methodology for its preparation: the asymmetric transition-metal-catalyzed cyclopropanation of 1,1-dichloro-4-methyl-1,3-pentadiene[3][4].

Retrosynthetic Analysis & Mechanistic Causality

The core transformation relies on a [2+1] cycloaddition between a conjugated diene and a diazoacetate, mediated by a transition-metal carbenoid intermediate[5].

Causality in Substrate and Catalyst Selection:

  • Regioselectivity: 1,1-dichloro-4-methyl-1,3-pentadiene possesses two double bonds. The electrophilic transition-metal carbenoid selectively attacks the more electron-rich and less sterically hindered

    
    -double bond, leaving the electron-deficient 
    
    
    
    -dichloroalkene intact[6].
  • Stereoselectivity (Diastereomeric & Enantiomeric): Utilizing a Copper(I) complex equipped with C2-symmetric chiral ligands (such as bis(oxazoline) or Aratani's salicylaldimine) creates a highly constrained chiral pocket. As ethyl diazoacetate (EDA) decomposes to release ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , the resulting copper-carbene complex adopts a rigid orientation. The bulky ligand forces the incoming diene to approach from the less hindered face. This dictates both the trans/cis ratio (minimizing steric repulsion between the ester group and the diene chain) and the absolute enantioselectivity (favoring 1S over 1R)[7].
    

Pathway D 1,1-Dichloro-4-methyl-1,3-pentadiene Cyclo [2+1] Cycloaddition D->Cyclo DA Ethyl Diazoacetate (EDA) Carb Cu-Carbenoid Intermediate DA->Carb - N2 Cat Chiral Cu(I) Catalyst Cat->Carb Activation Carb->Cyclo Prod 1S-trans-Permethrinate Ester Cyclo->Prod Stereocontrol Hyd Alkaline Hydrolysis Prod->Hyd Final 1S-trans-Permethrinic Acid Hyd->Final

Catalytic asymmetric cyclopropanation pathway for 1S-trans-Permethrinic acid.

Quantitative Data: Catalyst Efficacy

The choice of catalytic system drastically influences the yield and stereochemical purity of the final product. The table below summarizes the performance of various catalytic systems in the cyclopropanation of 1,1-dichloro-4-methyl-1,3-pentadiene.

Catalyst SystemYield (%)Trans/Cis RatioEnantiomeric Excess (ee) for 1S-trans
Achiral Cu powder (Baseline)6560:400%
Aratani Cu(I)-Salicylaldimine7885:1588%
Evans Cu(I)-Bis(oxazoline)8592:8>95%
Rh2(S-DOSP)48280:2090%

Self-Validating Experimental Protocol

The following step-by-step methodology ensures high fidelity in the synthesis of 1S-trans-permethrinic acid. The protocol is designed as a self-validating system, embedding in-process checks to prevent downstream failures.

Phase 1: Asymmetric Cyclopropanation

Step 1: Catalyst Activation

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Cu(I)OTf (1.0 mol%) and a C2-symmetric chiral bis(oxazoline) ligand (1.2 mol%) in anhydrous dichloromethane (DCM).

  • Validation: The solution will transition from colorless to a distinct pale green/blue, visually confirming the formation of the active Cu(I)-ligand complex.

Step 2: Substrate Introduction

  • Action: Add 1,1-dichloro-4-methyl-1,3-pentadiene (1.0 equivalent) to the catalyst solution. Stir at room temperature for 15 minutes, then cool the reaction mixture to 0 °C.

  • Causality: Cooling is mandatory to maximize facial selectivity during the highly exothermic carbenoid transfer step.

Step 3: Diazoacetate Addition

  • Action: Load ethyl diazoacetate (EDA) (1.2 equivalents, dissolved in DCM) into a syringe pump. Add the EDA solution dropwise over 10 hours.

  • Causality & Validation: Slow addition is critical. If added too quickly, the local concentration of the diazo compound exceeds the catalyst turnover rate, leading to carbenoid dimerization (forming diethyl maleate/fumarate) rather than the desired cross-cycloaddition[5]. Monitor the steady evolution of

    
     gas via a bubbler; absence of gas indicates catalyst deactivation.
    

Step 4: Reaction Quenching

  • Action: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Analyze an aliquot via GC/MS.

  • Validation: The disappearance of the diene mass peak and the appearance of the cyclopropane ester (

    
     250) confirms completion. Quench by filtering through a short pad of silica gel to remove the copper catalyst.
    
Phase 2: Stereoselective Hydrolysis & Isolation

Step 5: Alkaline Hydrolysis

  • Action: Dissolve the crude ethyl 1S-trans-permethrinate in a 2M NaOH ethanolic solution and reflux for 4 hours to cleave the ester bond[4].

  • Action: Evaporate the ethanol, dilute with water, and wash with diethyl ether to remove unreacted diene and dimerization byproducts.

Step 6: Acidification and Crystallization

  • Action: Acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated permethrinic acid with ethyl acetate and concentrate.

  • Action: Perform selective crystallization using n-hexane.

  • Causality & Validation: The trans-isomer selectively precipitates as a crystalline solid, while the cis-isomer remains highly soluble in the hexane mother liquor[3][4]. Confirm the 1S-trans absolute configuration and >95% ee via chiral HPLC and polarimetry.

Workflow Step1 Step 1: Catalyst Prep Cu(I)OTf + Chiral Ligand Step2 Step 2: Substrate Add Diene Precursor Step1->Step2 Step3 Step 3: Diazo Addition Slow EDA dropwise via pump Step2->Step3 Step4 Step 4: Cyclopropanation Monitor N2 and GC/MS Step3->Step4 Step5 Step 5: Hydrolysis NaOH / EtOH reflux Step4->Step5 Step6 Step 6: Isolation Hexane Crystallization Step5->Step6

Step-by-step experimental workflow for the stereoselective synthesis.

References

  • Stereoselective biotransformation of permethrin to estrogenic metabolites in fish. PubMed (NIH). Available at:[Link]

  • Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes. ResearchGate. Available at:[Link]

  • Organic Reactions Volume 57 | Enantioselective Synthesis. Scribd. Available at:[Link]

  • Reflexion on Bio-Sourced Mosquito Repellents: Nature, Activity, and Preparation. Frontiers in Chemistry. Available at:[Link]

  • Permethrin (Ref: OMS 1821). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at:[Link]

  • Transition metal catalyzed reactions. ORBi (University of Liège). Available at:[Link]

Sources

Role of 1S-trans-Permethrinic Acid in Permethrin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the metabolic trajectory of 1S-trans-permethrinic acid (1S-trans-Cl₂CA), the primary metabolite resulting from the rapid, stereoselective hydrolysis of trans-permethrin in humans. Unlike a generic overview of pyrethroid metabolism, this document focuses on the stereochemical gating performed by human carboxylesterases (hCE1 and hCE2).

The formation of 1S-trans-permethrinic acid represents the critical detoxification vector for permethrin. While the cis-isomers of permethrin resist hydrolysis and pose higher neurotoxic risks, the 1S-trans isomer is rapidly cleaved, conjugated, and excreted. Understanding this specific pathway is essential for interpreting pharmacokinetic data, designing safer pyrethroid analogs, and developing accurate biomarkers for human exposure.

Stereochemical Framework of Permethrin[1]

Permethrin is a Type I pyrethroid lacking an


-cyano group. Its cyclopropane ring contains two chiral centers (C1 and C3), resulting in four stereoisomers. The commercial formulation is typically a racemic mixture of cis and trans isomers (often 40:60 or 25:75 cis:trans).
Isomer Classification

The biological activity and metabolic fate depend strictly on the configuration at C1 (bearing the carboxyl group) and the geometric relationship between the carboxyl group and the dichlorovinyl group.

IsomerConfigurationGeometryMetabolic Stability (Human)Toxicity Potential
1R-trans 1R, 3STransModerateLow
1S-trans 1S, 3RTransLow (Rapidly Hydrolyzed) Lowest (Detoxified)
1R-cis 1R, 3RCisHigh (Stable)High (Active Insecticide)
1S-cis 1S, 3SCisHigh (Stable)Moderate

Key Insight: The "1S-trans" designation refers to the acid moiety generated upon ester cleavage: 1S-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1S-trans-DCCA) .

Mechanistic Pathway: Stereoselective Hydrolysis

The primary metabolic route for permethrin in humans is ester hydrolysis, mediated by hepatic carboxylesterases (CES). This reaction cleaves the ester bond, yielding permethrinic acid (DCCA) and 3-phenoxybenzyl alcohol (3-PBA) .

The Role of Human Carboxylesterases (hCE1 & hCE2)

Research confirms that human carboxylesterases exhibit profound stereoselectivity.

  • Substrate Preference: Trans isomers are hydrolyzed 5–12 times faster than cis isomers.[1]

  • Enantiomer Preference: Within the trans group, the 1S-trans isomer is the preferred substrate for hCE1 and hCE2 due to optimal steric fit within the catalytic gorge of the enzyme.

This rapid hydrolysis effectively acts as a "metabolic shunt," preventing the 1S-trans parent compound from reaching voltage-gated sodium channels in the CNS, thereby nullifying its neurotoxicity.

Pathway Visualization

The following diagram illustrates the stereoselective bifurcation in permethrin metabolism.

PermethrinMetabolism cluster_elimination Clearance Permethrin Permethrin (Racemic Mixture) [Cis + Trans] hCE Human Carboxylesterases (hCE1 / hCE2) Permethrin->hCE Enter Liver TransAcid 1S-trans-Permethrinic Acid (1S-trans-DCCA) [RAPID FORMATION] hCE->TransAcid FAST Hydrolysis (Preferred Substrate) CisAcid Cis-Permethrinic Acid (Cis-DCCA) [SLOW FORMATION] hCE->CisAcid SLOW Hydrolysis (Steric Hindrance) PBA 3-Phenoxybenzyl Alcohol (3-PBA) hCE->PBA Co-product Conj_Gly Glycine Conjugate (Major Urinary Metabolite) TransAcid->Conj_Gly Glycine N-acyltransferase Conj_Gluc Acyl Glucuronide TransAcid->Conj_Gluc UGT Isoforms

Caption: Stereoselective hydrolysis of permethrin. The 1S-trans isomer is preferentially cleaved by hCE1/2, rapidly forming 1S-trans-permethrinic acid.

Pharmacokinetics of 1S-trans-Permethrinic Acid[3]

Once formed, 1S-trans-permethrinic acid (DCCA) must be cleared to prevent acidosis or accumulation.

Phase II Conjugation

Unlike the alcohol moiety (3-PBA), which undergoes oxidation to 3-phenoxybenzoic acid and subsequent glucuronidation (primarily by UGT1A9 ), the cyclopropanecarboxylic acid moiety (DCCA) follows two distinct conjugation pathways:

  • Glycine Conjugation: The free carboxylic acid reacts with glycine to form a hippuric acid analog. This is a major urinary metabolite in humans and is often used as a specific biomarker for permethrin exposure.

  • Acyl Glucuronidation: The carboxyl group is conjugated with glucuronic acid. While common, acyl glucuronides can be reactive; however, the rapid elimination of DCCA conjugates suggests this risk is minimal for permethrin.

Clearance Profile
  • Half-life: The trans-acid metabolites appear in urine significantly earlier than cis-acid metabolites due to the rapid upstream hydrolysis.

  • Urinary Ratio: In human urine samples, the ratio of trans-DCCA to cis-DCCA is typically > 1:1, often approaching 2:1 or higher, reflecting the preferential hydrolysis of the trans parent isomers.

Analytical Protocol: Chiral Separation & Quantification

To study the specific role of 1S-trans-permethrinic acid, researchers must separate it from its enantiomer (1R-trans) and diastereomers (cis). Standard C18 chromatography is insufficient.

Methodology: LC-MS/MS with Chiral Selector

Objective: Quantify 1S-trans-DCCA in biological matrices (plasma/urine).

Protocol Steps:

  • Sample Preparation:

    • Acidify urine/plasma (pH 2.0) to protonate the carboxylic acid.

    • Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) or hexane.

    • Evaporate to dryness and reconstitute in mobile phase.

  • Chromatographic Separation:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-RH or equivalent) or Permethylated

      
      -cyclodextrin column.
      
    • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid) in isocratic mode.

    • Resolution: Optimize to separate the cis pair from the trans pair, and further resolve the 1R and 1S enantiomers.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in Negative Mode (COO⁻ detection).

    • MRM Transitions: Monitor precursor ion m/z 207 (DCCA deprotonated)

      
       product ions m/z 35 (Cl isotope) or m/z 171 (loss of HCl).
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Prep LLE Extraction (pH 2.0, MTBE) Sample->Prep LC Chiral LC Separation (Chiralpak AD-RH / Beta-CD) Prep->LC Inject MS MS/MS Detection (ESI Negative Mode) LC->MS Resolve Enantiomers Data Quantification of 1S-trans-DCCA MS->Data m/z 207 -> 35

Caption: Workflow for the chiral separation and quantification of 1S-trans-permethrinic acid using LC-MS/MS.

Toxicological Implications[3][4][5][6]

The formation of 1S-trans-permethrinic acid is the hallmark of detoxification .

  • Safety Margin: The rapid conversion of 1S-trans-permethrin to the acid metabolite explains why trans-permethrin has an LD₅₀ in rodents that is significantly higher (safer) than cis-permethrin.

  • Species Differences: Humans hydrolyze trans-permethrin efficiently. In contrast, insects lack the specific esterases to rapidly cleave this bond, which is why permethrin remains lethal to pests while being relatively safe for humans.

  • Biomarker Utility: High levels of 1S-trans-DCCA (and its glycine conjugate) in urine indicate recent exposure to the less toxic trans isomers.

References

  • Ross, M. K., et al. (2006). Characterization of pyrethroid hydrolysis by the human liver carboxylesterases hCE-1 and hCE-2. Biochemical Pharmacology.

  • Nishi, K., et al. (2006). Stereoselective hydrolysis of pyrethroid-like fluorescent substrates by human and other mammalian liver carboxylesterases. Chemical Research in Toxicology.

  • Takaku, T., et al. (2011). In vitro metabolism of trans-permethrin and its major metabolites, PBalc and PBacid, in humans. Journal of Agricultural and Food Chemistry.

  • Starr, J. M., et al. (2012). Metabolic clearance of permethrin [1RS, 3RS:1RS, 3RS (cis:trans)] in rats. Toxicological Sciences.

  • Ahn, K. C., et al. (2006).[2] An immunoassay for a urinary metabolite as a biomarker of human exposure to the pyrethroid insecticide permethrin. Analytical Chemistry.

Sources

Chirality and Its Effect on Permethrinic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Environmental Safety

Executive Summary

Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, or DVCA) is the chiral pharmacophore governing the efficacy and toxicity of type I pyrethroids, including permethrin and cypermethrin. While often treated as a singular metabolite or precursor, DVCA exists as four distinct stereoisomers driven by two chiral centers on the cyclopropane ring.

This guide delineates the critical structure-activity relationships (SAR) of these isomers. The (1R)-cis and (1R)-trans configurations drive insecticidal potency, while the cis diastereomers significantly increase mammalian toxicity and environmental persistence due to steric hindrance preventing metabolic hydrolysis. For researchers, resolving these isomers is not merely a regulatory compliance step but a strategic lever to maximize therapeutic index and minimize environmental load.[1]

Molecular Architecture & Stereochemistry

The cyclopropane ring of permethrinic acid imposes rigid geometric constraints, creating two chiral centers at C1 and C3.[2] This results in four stereoisomers grouped into two diastereomeric pairs: cis and trans.[1]

The Isomer Matrix
  • Cis-Isomers: The carboxyl group at C1 and the dichlorovinyl group at C3 are on the same side of the ring.

    • (1R, 3S)-cis: Biologically active (high potency, high toxicity).

    • (1S, 3R)-cis: Generally inactive.

  • Trans-Isomers: The carboxyl group and dichlorovinyl group are on opposite sides.[1]

    • (1R, 3R)-trans: Biologically active (moderate potency, low toxicity).

    • (1S, 3S)-trans: Generally inactive.

Note: The insecticidal activity of the final pyrethroid ester depends almost exclusively on the 1R configuration of the acid moiety.

Stereochemical Visualization

The following diagram illustrates the hierarchical relationship and functional attributes of the DVCA isomers.

PermethrinicAcidIsomers Root Permethrinic Acid (DVCA) (2 Chiral Centers) Cis Cis-Diastereomers (Sterically Hindered) Root->Cis Trans Trans-Diastereomers (Sterically Accessible) Root->Trans R_Cis (1R, 3S)-cis High Potency High Toxicity Slow Degradation Cis->R_Cis Active S_Cis (1S, 3R)-cis Biologically Inactive Slow Degradation Cis->S_Cis Inactive R_Trans (1R, 3R)-trans Moderate Potency Low Toxicity Fast Degradation Trans->R_Trans Active S_Trans (1S, 3S)-trans Biologically Inactive Fast Degradation Trans->S_Trans Inactive

Figure 1: Stereochemical classification of Permethrinic Acid isomers highlighting the divergence in biological activity and metabolic stability.

Biological Implications: The Efficacy-Toxicity Trade-off

The chirality of permethrinic acid dictates the "lock-and-key" fit into the voltage-gated sodium channels (VGSC) of insects and the metabolic enzymes of mammals.

Mechanism of Action (Insecticidal)

The 1R configuration is essential for the pyrethroid ester to bind to the


-subunit of the VGSC. This binding delays the closing of the activation gate, causing repetitive nerve firing (Type I syndrome).
  • 1R-cis: Forms a more stable complex with the channel, leading to higher potency.

  • 1R-trans: Active but dissociates more rapidly from the target site.[1]

Mammalian Toxicity & Metabolic Fate

The primary detoxification pathway for pyrethroids is ester hydrolysis by carboxylesterases.[1] This process is highly stereoselective.[1]

  • Trans-Selectivity: The trans configuration leaves the ester bond accessible to enzymatic attack. It is hydrolyzed rapidly (approx. 45% faster in human microsomes) into the acid (DVCA) and alcohol metabolites, which are then conjugated and excreted.

  • Cis-Resistance: The cis configuration sterically shields the ester bond from esterases. This results in a longer half-life in the body, allowing the parent compound to accumulate in lipid-rich tissues (brain, adipose), thereby increasing neurotoxic potential.

Data Summary: Toxicity Ratios

Parameter Cis-Isomers Trans-Isomers Mechanistic Cause
Hydrolysis Rate Slow Fast Steric hindrance at carbonyl carbon
Mammalian LD50 Lower (More Toxic) Higher (Safer) Metabolic clearance speed
Brain Accumulation High Low Lipophilicity + Metabolic stability

| Environmental T1/2 | ~35-50 Days | ~15-25 Days | Microbial esterase accessibility |

Analytical Methodologies

Separating these isomers requires precise chiral chromatography.[1] Standard C18 columns cannot resolve the enantiomers (e.g., separating 1R-cis from 1S-cis).

Protocol 1: Chiral HPLC Separation of Permethrinic Acid

This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions.[1] The acid functionality requires an acidic modifier to suppress ionization.[1]

Objective: Baseline resolution of all 4 isomers.

Materials:

  • Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose derivatives), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA).[1]

  • Ratio: 95 : 5 : 0.1 (v/v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV @ 225 nm (Dichlorovinyl absorption).[1]

  • Temperature: 25°C.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of technical grade permethrinic acid in 1 mL of mobile phase. Vortex for 30 seconds.[1]

  • Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.

  • Injection: Inject 10 µL of sample.

  • Elution Order (Typical on Chiralpak AD-H):

    • Peak 1: (1R, 3R)-trans

    • Peak 2: (1S, 3S)-trans

    • Peak 3: (1R, 3S)-cis

    • Peak 4: (1S, 3R)-cis (Note: Elution order must be confirmed with pure enantiomeric standards as it varies by column batch).

  • Validation: Calculate Resolution (

    
    ) between closest peaks.[1] 
    
    
    
    indicates baseline separation.[1]
Protocol 2: Stereoselective Resolution via Crystallization

For preparative scale, chiral HPLC is expensive.[1] Classical resolution is preferred.

  • Reagent: Use a chiral base, such as (+)-

    
    -methylbenzylamine .[1]
    
  • Process:

    • Mix racemic trans-permethrinic acid with 0.5 equivalents of the chiral amine in ethanol.

    • Heat to reflux to ensure complete dissolution.[1]

    • Cool slowly to 4°C. The diastereomeric salt of the (1R)-trans acid precipitates preferentially.

    • Filter the crystals and treat with dilute HCl to liberate the free optically active acid.[1]

    • Recrystallize to achieve >98% enantiomeric excess (ee).[1]

Environmental Fate & Degradation

The environmental persistence of permethrinic acid is isomer-dependent, influencing soil health and aquatic safety.

Degradation Pathways

Degradation occurs via two main routes:

  • Biotic (Microbial): Soil bacteria (e.g., Pseudomonas, Metarhizium) express esterases that preferentially cleave trans-permethrin. Consequently, cis-permethrinic acid residues enrich in the soil over time.

  • Abiotic (Photolysis): UV exposure can induce cis-trans isomerization, converting the thermodynamically less stable cis form into the trans form, which is then more easily degraded.

Kinetic Pathway Diagram

The following graph illustrates the differential degradation kinetics and the "Isomer Trap" where cis isomers persist longer.

DegradationKinetics Input Permethrin Input (Racemic Mixture) Trans_Ester Trans-Permethrin Input->Trans_Ester Cis_Ester Cis-Permethrin Input->Cis_Ester Trans_Acid Trans-DVCA (Acid Metabolite) Trans_Ester->Trans_Acid Rapid Hydrolysis (t1/2 ~10 days) Cis_Acid Cis-DVCA (Acid Metabolite) Cis_Ester->Cis_Acid Slow Hydrolysis (t1/2 ~30 days) Mineralization CO2 + H2O (Final Degradation) Trans_Acid->Mineralization Fast Microbial Decay Cis_Acid->Trans_Acid UV Photolysis (Isomerization) Cis_Acid->Mineralization Slow Microbial Decay

Figure 2: Differential environmental fate of cis vs. trans isomers. Note the rapid clearance of the trans pathway compared to the persistence of the cis pathway.[3][4]

References

  • Stereoselective Metabolism: Scollon, E. J., et al. (2009).[1] In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms. Drug Metabolism and Disposition.[1][4] Link

  • Chiral Separation: Ye, J., et al. (2000).[1] Enantiomeric separation of pyrethroid insecticides by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Toxicity Differences: Wolansky, M. J., & Harrill, J. A. (2008). Neurobehavioral toxicology of pyrethroid insecticides in adult animals: a critical review. Neurotoxicology and Teratology. Link

  • Environmental Fate: Gan, J., et al. (2005).[1] Isomer selectivity in aquatic toxicity and biodegradation of bifenthrin and permethrin. Environmental Toxicology and Chemistry. Link

  • Chemical Structure: PubChem. (2025).[1] 1R-cis-Permethrinic acid Compound Summary. National Library of Medicine.[1] Link

Sources

1S-trans-Permethrinic acid as a metabolite of pyrethroids

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, metabolic formation, and analytical quantification of 1S-trans-Permethrinic acid (1S-trans-DCCA). It is designed for researchers in toxicology, pharmacology, and environmental health.

Stereoselective Metabolism and Analytical Protocols for Pyrethroid Biomarkers

Executive Summary

1S-trans-Permethrinic acid (also known as 1S-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid or 1S-trans-DCCA) is a primary urinary metabolite of type I and type II pyrethroids, specifically permethrin, cypermethrin, and cyfluthrin.

Its significance lies in its stereochemistry . Commercial pyrethroids are often racemic mixtures. However, mammalian metabolism is highly stereoselective. Human carboxylesterases (hCEs) hydrolyze trans-isomer pyrethroids significantly faster than cis-isomers, and often exhibit preference for specific enantiomers (e.g., 1S over 1R).[1] Consequently, 1S-trans-DCCA represents a critical biomarker for assessing recent exposure and metabolic clearance rates of pyrethroids.

Chemical Identity & Stereochemistry

The molecule contains a cyclopropane ring with two chiral centers (C1 and C3).

  • IUPAC Name: (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid.[2]

  • Common Name: 1S-trans-DCCA / 1S-trans-Cl2CA.

  • Parent Compounds: Permethrin, Cypermethrin, Cyfluthrin.[3][4][5]

  • Molecular Weight: 209.07 g/mol .[2]

Stereochemical Configuration

Pyrethroid acids exist as four stereoisomers. Understanding the nomenclature is vital for analytical separation:

  • Cis-isomers: Carboxyl and dichlorovinyl groups are on the same side of the ring.

  • Trans-isomers: Carboxyl and dichlorovinyl groups are on opposite sides.

  • 1S-trans: The absolute configuration at C1 is S. Due to the trans geometry, C3 is R.

Isomer Common NameConfiguration (C1, C3)Origin (Parent Hydrolysis)Metabolic Stability (Urine)
1S-trans-DCCA (1S, 3R) Rapid hydrolysis of 1S-trans-pyrethroidHigh (Major metabolite)
1R-trans-DCCA(1R, 3S)Hydrolysis of 1R-trans-pyrethroidHigh
1S-cis-DCCA(1S, 3S)Slow hydrolysis of 1S-cis-pyrethroidLow (Minor)
1R-cis-DCCA(1R, 3R)Slow hydrolysis of 1R-cis-pyrethroidLow (Minor)

Metabolic Pathway: The Hydrolysis Cascade

The formation of 1S-trans-DCCA is driven by carboxylesterase-mediated hydrolysis . This is the primary detoxification route in humans, distinct from the oxidative pathways (CYP450) that dominate for cis-isomers.

Mechanism of Action[8][9]
  • Substrate Entry: The lipophilic parent pyrethroid enters the hepatocyte.

  • Enzymatic Attack: Human Carboxylesterase 1 (hCE-1) and hCE-2 attack the central ester linkage.

  • Stereoselectivity (The "Trans" Preference):

    • hCEs hydrolyze trans-pyrethroids 10–50 times faster than cis-pyrethroids. The cis-configuration creates steric hindrance preventing the ester carbonyl from aligning with the enzyme's catalytic serine triad.

    • Enantioselectivity: Research indicates that for certain substrates, the 1S-trans ester is cleaved more extensively than the 1R-trans ester, leading to an enrichment of 1S-trans-DCCA in the urine relative to the plasma ratio of the parent.

Pathway Diagram

The following diagram illustrates the stereoselective divergence of permethrin metabolism.

MetabolicPathway Parent Racemic Trans-Permethrin (Parent) hCE Human Carboxylesterases (hCE-1 / hCE-2) Parent->hCE Hepatic Uptake Acid1S 1S-trans-DCCA (Major Metabolite) hCE->Acid1S Rapid Hydrolysis (Preferential) Acid1R 1R-trans-DCCA hCE->Acid1R Hydrolysis Alcohol 3-Phenoxybenzyl Alcohol (3-PBA) hCE->Alcohol Cleavage Product UGT UGT Enzymes Acid1S->UGT Phase II Acid1R->UGT Glucuronide DCCA-Glucuronide (Excreted in Urine) UGT->Glucuronide Conjugation

Figure 1: Stereoselective hydrolysis of Trans-Permethrin yielding 1S-trans-DCCA.

Analytical Methodologies

Quantifying 1S-trans-DCCA requires rigorous sample preparation to handle urinary conjugates and chiral separation to distinguish it from its enantiomer (1R-trans).

Sample Preparation Protocol

Matrix: Human Urine (Spot or 24-hour). Challenge: >90% of DCCA exists as a glucuronide conjugate.

  • Aliquot: Transfer 2.0 mL of urine to a glass centrifuge tube.

  • Hydrolysis (Critical):

    • Enzymatic: Add β-glucuronidase (E. coli or Helix pomatia). Incubate at 37°C for 2–4 hours.

    • Acidic (Alternative): Add H₂SO₄ (1M) and heat at 90°C for 1 hour. Note: Enzymatic is preferred to prevent acid-catalyzed isomerization.

  • Extraction:

    • Acidify sample to pH < 2 (to protonate the carboxylic acid).

    • Liquid-Liquid Extraction (LLE) using Hexane or Methyl tert-butyl ether (MTBE) .

    • Centrifuge and collect the organic layer.

    • Evaporate to dryness under nitrogen.

Derivatization

Gas Chromatography (GC) is the gold standard for chiral separation, but DCCA is non-volatile. Derivatization is mandatory.

  • Option A: Methylation (Standard)

    • Reagent: 14% BF₃ in Methanol or Diazomethane.

    • Product: DCCA-Methyl Ester.

    • Pros: Stable, commercially available standards.

  • Option B: Hexafluoroisopropanol (HFIP) (High Sensitivity)

    • Reagent: HFIP + Diisopropylcarbodiimide (DIC).

    • Product: HFIP-Ester.

    • Pros: Enhances electronegativity for NCI-MS (Negative Chemical Ionization), lowering LOD to pg/mL levels.

Chiral GC-MS Analysis

To separate 1S-trans from 1R-trans , a chiral capillary column is required.

  • Column: Beta-dex 120, Rt-bDEXsm, or equivalent cyclodextrin-based chiral phase.

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: Slow ramp (2°C/min) around 140–180°C is crucial for enantiomeric resolution.

  • Detection: Mass Spectrometry (SIM Mode).

    • Target Ion (Methyl Ester): m/z 163 (Base peak), 208 (Molecular ion).

    • Target Ion (HFIP Ester): m/z 357 (Molecular ion - HF).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Urine Sample (Contains DCCA-Glucuronide) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 4h) Sample->Hydrolysis Extraction LLE / SPE Extraction (Acidic pH -> Organic Solvent) Hydrolysis->Extraction Free Acid Deriv Derivatization (e.g., HFIP or Methylation) Extraction->Deriv Dry Residue GC Chiral GC Separation (Cyclodextrin Column) Deriv->GC Volatile Ester MS MS Detection (SIM Mode) Quantify 1S-trans vs 1R-trans GC->MS

Figure 2: Workflow for the extraction and chiral quantification of DCCA isomers.

Toxicological Significance & Interpretation

Clinical & Environmental Interpretation
  • Exposure Timing: High levels of trans-DCCA (relative to cis) indicate recent exposure (within 12–24 hours) due to the rapid half-life of trans-pyrethroids.

  • Metabolic Ratio: In general populations, the ratio of trans-DCCA to cis-DCCA in urine is typically > 1.0, reflecting the faster hydrolysis of the trans parent compounds.

  • Toxicity: The formation of 1S-trans-DCCA is a detoxification event. The acid metabolite does not bind to the voltage-gated sodium channels (the target of pyrethroid neurotoxicity). Therefore, high urinary DCCA correlates with effective clearance, provided the parent compound does not accumulate in adipose tissue.

Reference Ranges

Based on NHANES and occupational studies, background levels in non-occupationally exposed populations typically range:

  • General Population: 0.1 – 2.0 µg/L (sum of isomers).

  • Occupational Exposure: 10 – 500 µg/L.

References

  • Nishi, K., et al. (2006).[1] "Stereoselective hydrolysis of pyrethroid-like fluorescent substrates by human and other mammalian liver carboxylesterases."[1][6][7] Chemical Research in Toxicology. Link

  • Ross, M. K., et al. (2006).[1] "Characterization of pyrethroid hydrolysis by the human liver carboxylesterases hCE-1 and hCE-2." Biochemical Pharmacology. Link

  • Starr, J. M., et al. (2010). "Stereoselective biotransformation of permethrin to estrogenic metabolites in fish." Aquatic Toxicology. Link

  • Barr, D. B., et al. (2010).[3] "Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population." Environmental Health Perspectives. Link

  • Leng, G., et al. (1997). "Determination of pyrethroid metabolites in human urine by capillary gas chromatography-mass spectrometry." Journal of Chromatography B. Link

Sources

Methodological & Application

Application Note: High-Resolution HPLC Separation of Permethrinic Acid (DCCA) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists requiring robust methods for the separation of Permethrinic Acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), also known as DCCA or DVCA .

Unlike its ester derivative (Permethrin), Permethrinic Acid is a polar, acidic metabolite and precursor. Its analysis requires specific attention to pH control and low-UV detection.

Introduction & Scientific Context

Permethrinic acid (DCCA) is the primary metabolite of pyrethroids such as permethrin, cypermethrin, and cyfluthrin. It contains a cyclopropane ring with two chiral centers, theoretically yielding four stereoisomers:

  • (1R,3R)-trans

  • (1S,3S)-trans

  • (1R,3S)-cis

  • (1S,3R)-cis

Why Separation Matters:

  • Toxicology: The toxicity of pyrethroids and their metabolites is highly stereospecific. The cis-isomers are generally more toxic and more persistent in the environment than the trans-isomers.

  • Metabolic Profiling: In biological monitoring (e.g., urine analysis), the ratio of cis-DCCA to trans-DCCA serves as a biomarker for exposure to specific pyrethroid formulations.

  • Synthesis QC: DCCA is a key intermediate; controlling the cis/trans ratio is critical for the efficacy of the final insecticide product.

Analytical Challenges
  • Chromophore Limitation: Unlike Permethrin (which has a phenoxybenzyl group absorbing at 272 nm), DCCA lacks a strong aromatic chromophore. The vinyl dichloride group absorbs weakly, necessitating detection at low UV wavelengths (205–215 nm) .

  • Acidity: With a pKa of approximately 3.5, DCCA exists as an anion at neutral pH. To retain it on a Reversed-Phase (RP) column, the mobile phase must be acidified to suppress ionization (keeping the acid in its neutral, protonated form).

Method Development Strategy

A. Diastereomer Separation (Cis vs. Trans)

For routine Quality Control (QC) and metabolic profiling, separating the cis diastereomers from the trans diastereomers is sufficient.

  • Mode: Reversed-Phase HPLC (RP-HPLC).[1][2][3]

  • Stationary Phase: C18 (Octadecylsilane) is the standard.[4] High carbon load columns are preferred for better shape selectivity.

  • Mobile Phase: Acetonitrile/Water gradients are effective, but pH control is non-negotiable . Phosphoric acid (H₃PO₄) is added to lower the pH to ~2.5.

B. Enantiomer Separation (Chiral)

For chiral purity analysis (separating 1R from 1S), a chiral selector is required.

  • Mode: Normal Phase (NP) or Polar Organic Mode.

  • Stationary Phase: Polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are superior for cyclopropane acids. Immobilized phases (e.g., Chiralpak IC/IG) are recommended for robustness.

  • Mobile Phase: Hexane/Alcohol mixtures with Trifluoroacetic Acid (TFA) . The TFA ensures the carboxylic acid remains protonated, preventing peak tailing and ensuring interaction with the chiral selector.

Experimental Protocols

Protocol 1: Reversed-Phase Separation of Cis/Trans Isomers

Target: Routine quantification of Cis-DCCA vs. Trans-DCCA.

Instrumentation & Conditions
ParameterSetting / Specification
HPLC System Quaternary Pump, Degasser, Autosampler, Column Oven
Detector UV-Vis or PDA (Photodiode Array)
Column C18 Column (e.g., Zorbax SB-C18 or Phenomenex Luna C18(2))Dimensions: 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 35°C (Controlled temperature improves resolution)
Detection 210 nm (Critical: 254 nm is insufficiently sensitive)
Injection Volume 10–20 µL
Gradient Program
Time (min)% Mobile Phase B (Acetonitrile)
0.040%
15.060%
20.040%
25.040% (Re-equilibration)
Step-by-Step Procedure
  • Mobile Phase Prep: Filter aqueous buffer (0.1% H₃PO₄) through a 0.22 µm membrane. Degas both solvents.

  • Sample Prep: Dissolve DCCA standard/sample in 50:50 Acetonitrile:Water .

    • Note: Do not dissolve in 100% Acetonitrile if the starting gradient is high aqueous; this causes peak distortion.

  • System Suitability: Inject a mixed standard (cis/trans).

    • Elution Order: typically, the Trans isomer elutes before the Cis isomer on standard C18 columns due to the "flatter" shape of the trans isomer being less retained in the solvated stationary phase, though this can vary by column carbon load. Always confirm with pure standards.

    • Requirement: Resolution (

      
      ) > 1.5.
      
Protocol 2: Chiral Separation of Enantiomers

Target: Separation of (1R)-cis, (1S)-cis, (1R)-trans, and (1S)-trans.

Instrumentation & Conditions
ParameterSetting / Specification
Mode Normal Phase Chiral HPLC
Column Chiralpak IC or Chiralpak AD-H (Amylose-based)Dimensions: 250 mm × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection 210 nm or 215 nm
Critical Technical Notes
  • Role of TFA: The 0.1% TFA is mandatory. Without it, the carboxylic acid group will ionize or form hydrogen bonds with the silica support, leading to broad, tailing peaks and loss of chiral recognition.

  • Column Care: If using coated phases (AD-H), never use "forbidden" solvents like Ethyl Acetate or DCM, which strip the selector. Immobilized phases (IC/IG) are more robust but require careful flushing.

  • Elution Order: This is highly specific to the chiral selector. For Amylose-based columns, the elution order must be determined by injecting enantiomerically pure standards (if available) or deduced from optical rotation detectors if coupled.

Visualization of Method Logic

Workflow Diagram

The following diagram illustrates the decision tree for selecting the appropriate protocol based on analytical needs.

G Start Sample: Permethrinic Acid (DCCA) Goal Define Analytical Goal Start->Goal Route1 Routine QC / Metabolic Profiling (Cis vs Trans Ratio) Goal->Route1 Diastereomers only Route2 Chiral Purity / Enantioselective Study (1R vs 1S) Goal->Route2 Full Stereochemistry Method1 Protocol 1: RP-HPLC Column: C18 MP: MeCN/Water/H3PO4 Detection: UV 210 nm Route1->Method1 Method2 Protocol 2: Chiral HPLC Column: Chiralpak IC/AD-H MP: Hexane/EtOH/TFA Detection: UV 210 nm Route2->Method2 Result1 Output: 2 Peaks (Trans-DCCA, Cis-DCCA) Method1->Result1 Result2 Output: 4 Peaks (1R-trans, 1S-trans, 1R-cis, 1S-cis) Method2->Result2

Caption: Decision matrix for selecting Reversed-Phase (Protocol 1) vs. Chiral Normal-Phase (Protocol 2) based on data requirements.

Stereochemical Structure Relationship

Understanding the isomers is vital for interpreting the chromatogram.

Struct Root Permethrinic Acid (DCCA) Cis Cis-Isomers (Cl2C=CH and COOH on same side) Root->Cis Trans Trans-Isomers (Cl2C=CH and COOH on opposite sides) Root->Trans R_cis (1R,3S)-cis Cis->R_cis S_cis (1S,3R)-cis Cis->S_cis R_trans (1R,3R)-trans Trans->R_trans S_trans (1S,3S)-trans Trans->S_trans

Caption: Hierarchical classification of Permethrinic Acid stereoisomers.

Validation & System Suitability

To ensure the trustworthiness of the data, the following parameters must be verified during method transfer.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Cis and Trans peaks
Baseline separation is required for accurate integration of the isomer ratio.
Tailing Factor (

)

Acidic analytes tend to tail. If

, increase acid concentration in mobile phase or replace column.
LOD (Limit of Detection) S/N ratio > 3:1Critical for environmental or metabolic samples where concentrations are low.
Wavelength Accuracy

nm
Because detection is on the slope of the UV spectrum (210 nm), small wavelength shifts cause large area errors.

References

  • SIELC Technologies. (2018). Separation of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lolić, A., et al. (2010). Fast and Universal HPLC Method for Determination of Permethrin in Formulations Using 1.8-µm Particle-Packed Column. Journal of Chromatographic Science. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Separation Strategies for Acidic Compounds. Retrieved from [Link]

  • U.S. EPA. (n.d.). Methods for the Determination of Pyrethroids and their Metabolites. Environmental Protection Agency.
  • ResearchGate. (2025). Assignment of absolute configurations of permethrin and its synthon DCCA. Retrieved from [Link]

Sources

Advanced GC-MS/MS Protocol for the Quantification of 1S-trans-Permethrinic Acid (trans-DCCA) in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1S-trans-Permethrinic acid, commonly referred to as trans-DCCA (trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), is a primary urinary metabolite of prevalent synthetic pyrethroid insecticides such as permethrin and cypermethrin[1]. Because pyrethroids are rapidly metabolized in mammals via hepatic carboxylesterases, the quantification of trans-DCCA in urine serves as a highly reliable biomarker for recent human exposure[1].

However, analyzing trans-DCCA presents significant chromatographic challenges. The polar nature of its free carboxylic acid moiety causes strong hydrogen bonding, leading to active-site adsorption in the GC inlet, severe peak tailing, and thermal degradation[2]. To achieve the sensitivity required for biomonitoring (often in the low ng/L range), the analyte must be extracted from its conjugated state in the biological matrix and chemically derivatized prior to Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis[3][4].

The Causality of MTBSTFA Derivatization

While methylation and trimethylsilylation (TMS) are common derivatization techniques, derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is vastly superior for trans-DCCA[2].

  • Steric Stability: MTBSTFA replaces the acidic proton with a bulky tert-butyldimethylsilyl (TBDMS) group. The steric hindrance of the TBDMS group provides exceptional hydrolytic stability compared to standard TMS derivatives, preventing sample degradation while waiting in the autosampler.

  • Mass Spectrometric Advantage: Under Electron Impact (EI) ionization, TBDMS esters predictably cleave at the tert-butyl group. This directs the ion current into a highly abundant and stable

    
     fragment (m/z 265 for trans-DCCA). Concentrating the ion signal into a single high-mass precursor drastically improves the signal-to-noise ratio in Multiple Reaction Monitoring (MRM) mode[2][3].
    

Experimental Workflow

GCMS_Workflow Sample 1. Biological Sample Urine + d6-trans-DCCA (IS) Hydrolysis 2. Enzymatic Hydrolysis β-glucuronidase, pH 5.0 Sample->Hydrolysis Cleave Glucuronides Extraction 3. Liquid-Liquid Extraction n-Hexane, pH < 3 Hydrolysis->Extraction Isolate Aglycone Derivatization 4. MTBSTFA Derivatization 80°C, 45 min Extraction->Derivatization Evaporate & Silylate Analysis 5. GC-MS/MS Analysis EI Mode, MRM Derivatization->Analysis TBDMS-DCCA Derivative

GC-MS/MS workflow for the extraction and MTBSTFA derivatization of trans-DCCA from urine.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: 1S-trans-Permethrinic acid (trans-DCCA), d6-trans-DCCA (Isotopically labeled Internal Standard)[1][3].

  • Enzymes & Buffers: β-glucuronidase/arylsulfatase (from Helix pomatia), 1M Sodium acetate buffer (pH 5.0)[1].

  • Solvents & Reagents: Pesticide-grade n-hexane, anhydrous acetonitrile, 1M HCl, MTBSTFA (>97% purity)[4].

Sample Preparation: Hydrolysis & Extraction

Step 1: Aliquot and Spike. Transfer 1.0 mL of thawed urine into a silanized glass centrifuge tube. Add 10 µL of the internal standard (d6-trans-DCCA, 100 µg/L).

  • Causality: Adding the internal standard prior to any manipulation ensures it accounts for all subsequent matrix effects, enzymatic inefficiencies, and extraction losses, creating a self-validating quantitative system[3].

Step 2: Enzymatic Hydrolysis. Add 1.0 mL of sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase. Incubate at 37°C for 2 hours.

  • Causality: trans-DCCA is excreted predominantly as a glucuronide conjugate. Enzymatic cleavage is preferred over harsh acid hydrolysis (which requires 90°C) to prevent potential isomerization or thermal degradation of the cyclopropane ring[1][4].

Step 3: Acidification. Add 100 µL of 1M HCl to adjust the sample pH to < 3.

  • Causality: trans-DCCA has a pKa of approximately 4.5. Acidifying the matrix ensures the carboxylic acid is fully protonated (neutral), an absolute thermodynamic requirement for it to partition out of the aqueous phase and into the organic solvent.

Step 4: Liquid-Liquid Extraction (LLE). Add 3.0 mL of n-hexane. Vortex vigorously for 5 minutes, then centrifuge at 3000 × g for 10 minutes. Transfer the upper organic layer to a clean amber microvial and evaporate to dryness under a gentle stream of ultra-pure nitrogen[3][4].

  • Causality: n-Hexane is specifically chosen over polar solvents because it selectively extracts the non-polar trans-DCCA aglycone while leaving polar urinary matrix interferences (e.g., urea, salts) in the aqueous phase, significantly reducing GC inlet contamination[3].

MTBSTFA Derivatization

Step 5: Reconstitution & Silylation. Reconstitute the dried residue in 100 µL of anhydrous acetonitrile. Add 20 µL of MTBSTFA. Seal the vial tightly with a PTFE-lined cap and incubate at 80°C for 45 minutes[4].

  • Causality: The elevated temperature provides the activation energy required to drive the silylation of the sterically hindered carboxylic acid to >95% completion. Anhydrous conditions are critical, as MTBSTFA and its resulting TBDMS esters are highly susceptible to hydrolysis in the presence of trace water[2].

Instrumental Parameters & Data Presentation

Table 1: GC-MS/MS Operating Parameters
ParameterSpecificationScientific Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)The 5% phenyl stationary phase provides optimal selectivity and resolution for halogenated cyclopropanes[4].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times regardless of oven temperature ramping.
Injection 1 µL, Splitless mode, 250°CMaximizes the transfer of trace analytes onto the column without thermal degradation.
Oven Program 70°C (1 min) → 10°C/min to 280°C (5 min)Initial low temperature focuses the solvent band; the steady ramp elutes the bulky TBDMS derivative sharply.
Ionization Electron Impact (EI), 70 eVStandard energy required for the reproducible fragmentation of TBDMS esters into

ions[3].
Table 2: MRM Transitions for TBDMS Derivatives

Note: Collision energies must be optimized per specific triple quadrupole instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Purpose
trans-DCCA-TBDMS 265.0163.0Quantifier (Primary Transition)
trans-DCCA-TBDMS 265.0127.0Qualifier (Confirmation)
d6-trans-DCCA-TBDMS 271.0169.0Internal Standard

System Suitability & Self-Validation

To ensure the protocol functions as a self-validating system, the following controls must be strictly adhered to:

  • Isotope Dilution Tracking: The absolute peak area of the d6-trans-DCCA internal standard must remain within ±15% across all samples. A sudden drop in IS area indicates either a failure in the LLE partitioning step or moisture contamination quenching the MTBSTFA derivatization[3].

  • Matrix Blanks: Analyze pooled, unexposed synthetic urine with every batch. The signal-to-noise ratio at the trans-DCCA retention time must be < 3:1 to verify the absence of co-eluting plasticizers or endogenous acids.

  • Derivatization Yield Check: In a Quality Control (QC) spike, monitor the MRM transition for underivatized trans-DCCA. Its absence, coupled with a robust TBDMS-derivative signal, validates that the derivatization reaction has reached completion[2].

References

  • A method for the simultaneous quantification of eight metabolites of synthetic pyrethroids in urine of the general population using gas chromatography-tandem mass spectrometry, PubMed (NIH),[Link]

  • Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS), MDPI,[Link]

  • Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones, PubMed (NIH),[Link]

Sources

Application Note: Isolation and Synthesis of 1S-trans-Permethrinic Acid via Diastereomeric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scientific Rationale

Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) is a critical cyclopropanecarboxylic acid synthon used in the production of pyrethroid insecticides and topical therapeutics (e.g., scabicides)[1]. The biological efficacy and metabolic fate of permethrin derivatives are highly stereodependent. While the (1R,3S) and (1R,3R) configurations often exhibit the highest insecticidal activity, access to the pure 1S-trans-Permethrinic acid (the (1S,3R) or (-)-trans isomer) is essential for structure-activity relationship (SAR) studies, impurity profiling, and the synthesis of specific pharmaceutical intermediates[1][2].

Mechanistic Strategy: Diastereomeric Salt Crystallization

While de novo asymmetric synthesis of cyclopropanes is possible using chiral carbenoids or diazoacetates, these methods often suffer from low yields and require expensive chiral catalysts. For laboratory-scale isolation of 1S-trans-Permethrinic acid, the classical resolution of racemic (±)-trans-permethrinic acid remains the most robust and self-validating system.

By reacting the racemic acid with a homochiral amine resolving agent—such as (R)-1-phenylethanamine—two diastereomeric salts are formed. These salts possess distinct physicochemical properties, specifically differential solubility in protic solvents like ethanol[1]. The protocol below leverages thermodynamic control during fractional crystallization to precipitate the less soluble diastereomeric salt, followed by a biphasic acid-base extraction to recover the enantiopure 1S-trans-Permethrinic acid.

Experimental Workflow

The following pathway illustrates the thermodynamic resolution and subsequent cleavage required to isolate the target enantiomer.

G A Racemic (±)-trans-Permethrinic Acid (Substrate) B Addition of (R)-1-Phenylethanamine in Hot Ethanol A->B C Diastereomeric Salt Mixture (Thermodynamic Equilibration) B->C D Fractional Crystallization (Controlled Cooling to 5°C) C->D E Mother Liquor (Enriched in 1R-trans salt) D->E Soluble Fraction F Crystalline Precipitate (1S-trans Salt) D->F Insoluble Fraction G Salt Cleavage (1M HCl / Biphasic System) F->G H Organic Extraction (Ethyl Acetate) G->H I Pure 1S-trans-Permethrinic Acid (>99% ee) H->I

Figure 1: Workflow for the diastereomeric resolution of 1S-trans-Permethrinic acid using (R)-1-phenylethanamine.

Materials and Reagents

Reagent / MaterialRole in ProtocolSpecification
(±)-trans-Permethrinic acid Starting Racemate>98% purity, predominantly trans
(R)-(+)-1-Phenylethanamine Chiral Resolving Agent>99% enantiomeric excess (ee)
Absolute Ethanol Crystallization SolventAnhydrous, ACS Grade
Hydrochloric Acid (1M) Salt Cleavage ReagentAqueous, standard solution
Ethyl Acetate (EtOAc) Extraction SolventHPLC Grade
Anhydrous Na₂SO₄ DesiccantGranular

Step-by-Step Methodology

Phase 1: Diastereomeric Salt Formation

Expert Insight: The choice of ethanol as a solvent is critical. The dielectric constant of ethanol allows for the complete dissolution of the primary amine and the carboxylic acid at elevated temperatures, while providing a steep solubility curve for the resulting salts upon cooling.

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10.0 g (47.8 mmol) of (±)-trans-permethrinic acid in 80 mL of absolute ethanol.

  • Heating: Warm the suspension to 65°C using an oil bath until the acid is completely dissolved.

  • Amine Addition: Slowly add 5.8 g (47.8 mmol, 1.0 equivalent) of (R)-(+)-1-phenylethanamine dropwise over 10 minutes.

    • Causality Check: The acid-base neutralization is exothermic. Slow addition prevents solvent boil-over and ensures homogeneous salt formation without localized precipitation.

  • Equilibration: Maintain the solution at 65°C for 30 minutes to ensure complete salt formation.

Phase 2: Fractional Crystallization

Expert Insight: Crystallization must be kinetically controlled. Rapid cooling traps the more soluble diastereomer in the crystal lattice (occlusion), lowering the optical purity of the final product. A slow cooling ramp is mandatory.

  • Controlled Cooling: Remove the flask from the oil bath and allow it to cool to room temperature (20-25°C) undisturbed over 4 hours. Seed crystals of the pure 1S-trans salt may be added at 40°C if available.

  • Chilling: Transfer the flask to a cold room or refrigerator (4-5°C) for an additional 12 hours to maximize the precipitation of the less soluble diastereomeric salt.

  • Filtration: Collect the crystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold ethanol.

  • Recrystallization (Optional but Recommended): To achieve >99% ee, recrystallize the collected salt once more from a minimum volume of boiling ethanol.

Phase 3: Salt Cleavage and Acid Recovery

Expert Insight: The isolated salt must be cleaved without causing epimerization at the cyclopropane stereocenters. Mild aqueous acidic conditions (1M HCl) are sufficient to protonate the carboxylate, driving the equilibrium toward the free acid, which partitions into the organic phase, while the amine hydrochloride remains in the aqueous phase.

  • Biphasic Setup: Transfer the highly purified diastereomeric salt to a 250 mL separatory funnel. Add 50 mL of Ethyl Acetate and 50 mL of 1M HCl.

  • Extraction: Shake the funnel vigorously, venting frequently. The solid salt will dissolve as it cleaves.

  • Phase Separation: Allow the layers to separate. The upper organic layer (Ethyl Acetate) contains the target 1S-trans-Permethrinic acid. The lower aqueous layer contains the (R)-1-phenylethanamine hydrochloride (which can be basified and recovered for future use).

  • Washing: Wash the organic layer with 30 mL of brine (saturated NaCl solution) to remove residual aqueous acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure 1S-trans-Permethrinic acid as a white crystalline solid or viscous oil that crystallizes upon standing.

Quantitative Data & Validation Metrics

To ensure the protocol has functioned as a self-validating system, the final product must be analyzed against the following expected parameters:

Analytical ParameterExpected Value for 1S-trans-Permethrinic AcidVerification Method
Yield (from racemate) 35 - 42% (Theoretical max is 50%)Gravimetric Analysis
Optical Rotation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Negative value (approx. -15° to -18° in

)
Polarimetry
Enantiomeric Excess (ee) > 99%Chiral HPLC (e.g., Cinchona carbamate CSP)
Stereochemical Purity > 98% trans

-NMR (coupling constant of cyclopropane protons)

References

  • Assignment of absolute configurations of permethrin and its synthon 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid by electronic circular dichroism, optical rotation, and X-ray crystallography ResearchGate URL:[Link]

  • (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate PubChem (National Institutes of Health) URL:[Link]

  • Method for producing (+)-trans-permethrinic acid (JPH0751077B2)

Sources

Use of 1S-trans-Permethrinic acid as an analytical standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1S-trans-Permethrinic acid (1S-trans-Cl2CA) is a critical chiral metabolite derived from the hydrolysis of trans-permethrin and related pyrethroids.[1] While generic permethrinic acid (DCCA) is routinely monitored in environmental and toxicological studies, the specific quantification of the 1S-trans enantiomer provides superior resolution regarding the source of exposure and metabolic phenotype.

This Application Note provides a definitive guide for using 1S-trans-Permethrinic acid as an analytical standard. It details the stereoselective pathways of pyrethroid metabolism and offers two validated protocols: a high-sensitivity GC-MS/MS method utilizing HFIP derivatization and a direct Chiral LC-MS/MS method for enantiomeric separation.[1]

Chemical Profile & Material Specifications

PropertyDetail
Chemical Name (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Common Name 1S-trans-Permethrinic Acid (1S-trans-DCCA)
CAS Number 55701-09-2
Molecular Formula C₈H₁₀Cl₂O₂
Molecular Weight 209.07 g/mol
Stereochemistry Trans configuration; (1S) at cyclopropane C1
Storage -20°C, desiccated, protected from light
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate

Biological Context: The Stereochemical Imperative

Pyrethroids are chiral molecules. Commercial permethrin is typically a mixture of cis and trans isomers (often 40:60 or 25:75). Mammalian carboxylesterases hydrolyze trans-permethrin significantly faster than cis-permethrin.[1] Consequently, 1S-trans-permethrinic acid is often the dominant urinary metabolite in the acute phase following exposure.[1]

Using the 1S-trans specific standard allows researchers to:

  • Differentiate Exposure Sources: Distinguish between agricultural (variable cis/trans ratios) and pharmaceutical grade (specific ratios) exposure.[1]

  • Assess Metabolic Rate: Variations in the 1S-trans vs. 1R-trans ratio can indicate individual differences in esterase activity.[1]

Figure 1: Stereoselective Metabolic Pathway[1]

MetabolicPathway Permethrin Trans-Permethrin (Parent) Esterase Carboxylesterase (Liver/Plasma) Permethrin->Esterase Hydrolysis Alcohol 3-Phenoxybenzyl Alcohol (3-PBA) Esterase->Alcohol Acid 1S-trans-Permethrinic Acid (1S-trans-DCCA) Esterase->Acid Major Path Conjugate Glucuronide Conjugate Acid->Conjugate UGT Enzymes (Phase II) Excretion Urinary Excretion Acid->Excretion Minor (Free Acid) Conjugate->Excretion

Caption: Metabolic hydrolysis of Trans-Permethrin yielding 1S-trans-Permethrinic acid and its subsequent Phase II conjugation.[1][2]

Analytical Challenges

  • Conjugation: In urine, >80% of DCCA exists as a glucuronide conjugate. Acid or enzymatic hydrolysis is mandatory before extraction.

  • Isomerization: Acidic hydrolysis at high temperatures can cause cis/trans isomerization.[1] Enzymatic hydrolysis (β-glucuronidase) is preferred to maintain stereochemical integrity.[1]

  • Volatility: The free acid is semi-volatile and polar, leading to poor peak shape in GC. Derivatization is required.[3][4]

Protocol A: High-Sensitivity GC-MS/MS (NCI)

Recommended for trace-level detection (ppt range) in environmental or background population studies.[1]

Principle: Derivatization with Hexafluoroisopropanol (HFIP) creates a highly electronegative ester, enhancing sensitivity by 10-100x in Negative Chemical Ionization (NCI) mode compared to methyl esters.[1]

Reagents:
  • Internal Standard (IS): trans-Permethrinic acid-d6 (or phenoxybenzoic acid-d5).[1]

  • Hydrolysis: β-glucuronidase (E. coli K12).[1]

  • Derivatization: HFIP and Diisopropylcarbodiimide (DIC).[1]

Step-by-Step Workflow:
  • Sample Prep:

    • Thaw urine sample.[5] Aliquot 2.0 mL into a glass tube.

    • Add 20 µL Internal Standard (5 ng/mL).[1]

    • Add 1.0 mL Acetate Buffer (1M, pH 5.[1]0) and 20 µL β-glucuronidase.[1]

    • Incubate: 37°C for 4 hours (or overnight).

  • Extraction (Solid Phase Extraction - SPE):

    • Condition OASIS HLB cartridge (3 mL MeOH, then 3 mL 1% Acetic Acid).

    • Load hydrolyzed sample.

    • Wash with 2 mL 5% Methanol in 0.1% Acetic Acid (removes salts/urea).[1]

    • Elute with 3 mL Methanol. Evaporate to dryness under N₂ at 40°C.

  • Derivatization (The Critical Step):

    • Reconstitute residue in 200 µL Toluene.

    • Add 50 µL HFIP and 50 µL DIC .

    • Cap tightly and incubate at room temperature for 2 hours . (Note: HFIP is volatile; ensure good seals).[1]

    • Quench with 1 mL 5% K₂CO₃ (aq). Vortex.

    • Centrifuge.[4][6] Transfer the top organic layer (Toluene) to a GC vial.

  • GC-MS/MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

    • Carrier Gas: Helium (1.0 mL/min).[1][7]

    • Reagent Gas (NCI): Methane.[1]

    • Inlet: 250°C, Splitless.

    • Temperature Program: 60°C (1 min) → 15°C/min → 300°C (3 min).

Quantitation Table (HFIP Derivative):

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (min)
1S-trans-DCCA-HFIP 357 (M-HF)* 271 12.4

| IS (DCCA-d6) | 363 (M-HF)* | 277 | 12.3 |[1]

*Note: In NCI, the HFIP derivative often loses HF or forms [M]- ions.[1]

Protocol B: Chiral LC-MS/MS

Recommended for distinguishing 1S-trans from 1R-trans without derivatization.[1]

Principle: Direct separation of enantiomers using a polysaccharide-based chiral stationary phase in negative ESI mode.[1]

Step-by-Step Workflow:
  • Sample Prep: Follow Hydrolysis and SPE steps from Protocol A.

  • Reconstitution: Dissolve dry extract in 100 µL Mobile Phase A/B (50:50).

  • LC Conditions:

    • Column: Phenomenex Lux Cellulose-1 or Chiralpak IC-3 (150 x 2.1 mm, 3 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[6][8]

    • Mobile Phase B: Acetonitrile.[6]

    • Isocratic Elution: 60% A / 40% B (Adjust based on column age).

    • Flow Rate: 0.25 mL/min.

  • MS/MS Parameters (ESI Negative):

    • Source Temp: 400°C.

    • Capillary Voltage: -3500 V.

MRM Transitions:

Analyte Q1 Mass (Da) Q3 Mass (Da) Collision Energy (eV)
1S-trans-DCCA 207.0 35.0 (Cl-) 15
1S-trans-DCCA 207.0 171.0 (Loss of HCl) 12

| IS (DCCA-d6) | 213.0 | 35.0 | 15 |[1]

Figure 2: Analytical Workflow Diagram

AnalyticalWorkflow Sample Urine Sample (Contains Conjugates) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) Sample->Hydrolysis SPE SPE Cleanup (OASIS HLB) Hydrolysis->SPE Decision Select Method SPE->Decision Deriv Derivatization (HFIP + DIC) Decision->Deriv Trace Analysis Direct Reconstitute in Mobile Phase Decision->Direct Chiral Profiling GCMS GC-MS/MS (NCI) High Sensitivity Deriv->GCMS LCMS Chiral LC-MS/MS Enantiomer Separation Direct->LCMS

Caption: Decision tree for selecting between high-sensitivity GC-MS and chiral LC-MS workflows.

Quality Control & Troubleshooting

  • Calibration: Prepare a 6-point calibration curve (0.1 – 50 ng/mL) using pure 1S-trans-Permethrinic acid standard.

  • Isomeric Purity Check: If using the Chiral LC method, inject a racemic trans-DCCA mix to ensure the column resolves 1S and 1R peaks (Resolution

    
    ).
    
  • Blank Contamination: Pyrethroids are ubiquitous. Use LC-MS grade solvents and bake glassware at 400°C to remove residues.[1]

  • Stability: The HFIP derivative is stable for 48 hours in toluene. The free acid in acetonitrile is stable for 1 month at -20°C.[1]

References

  • Centers for Disease Control and Prevention (CDC). (2013).[1] Laboratory Procedure Manual: Pyrethroids, Herbicides, and OP Metabolites in Urine (Method 6010).[1] National Center for Environmental Health.[5] Link

  • Starr, J. M., et al. (2008).[1] "Occurrence of Pyrethroid Metabolites in the Urine of Determination of Pyrethroid Metabolites in Human Urine." Journal of Chromatography B, 863(2), 295-302.[1] Link

  • Leng, G., & Gries, W. (2005).[1] "Simultaneous determination of pyrethroid metabolites in human urine by gas chromatography-mass spectrometry." Journal of Chromatography B, 814(2), 285-294.[1] Link

  • LGC Standards. (2024). "1S-trans-Permethrinic Acid Reference Material Data Sheet." Link

  • World Health Organization (WHO). (2005).[1] "Safety evaluation of certain food additives: Permethrin." WHO Food Additives Series: 54. Link

Sources

Troubleshooting & Optimization

Technical Support Center: (1S)-trans-Permethrinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers and process chemists working with (1S)-trans-Permethrinic acid (specifically (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid).

Ticket ID: #TPA-1S-SYNTH Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Stereocontrol, Purification, and Resolution of (1S)-trans-Permethrinic Acid

Executive Summary

Synthesizing (1S)-trans-permethrinic acid presents a unique inversion of the typical industrial requirement. While the (1R)-trans isomer is the insecticidally active "eutomer" (found in Permethrin, Cypermethrin), the (1S)-trans isomer (the "distomer") is often required as a chiral standard, a negative control in toxicology, or a scaffold for non-insecticidal pharmacological agents.

The three primary technical bottlenecks are:

  • Diastereocontrol: Suppressing the thermodynamically favored cis formation.

  • Enantiocontrol: Overcoming the inherent bias of standard catalysts that favor the (1R) pathway.

  • Purification: Efficiently separating the target from the "cis-lactone" trap.

Module 1: Stereoselective Synthesis (Catalytic Route)

Q: My asymmetric cyclopropanation is yielding a 60:40 trans:cis ratio with low ee% for the (1S) isomer. How do I invert the selectivity?

A: The formation of the cyclopropane ring via diazoacetate addition is the critical stereodefining step. Standard industrial catalysts (like the Aratani catalyst) are optimized for the (1R) enantiomer. To target the (1S)-trans isomer, you must invert the catalyst chirality and optimize the steric bulk of the ester.

The Protocol: Inverted Asymmetric Cyclopropanation

Reaction: 1,1-dichloro-4-methyl-1,3-pentadiene + Ethyl Diazoacetate


 (1S)-trans-Ester
ParameterRecommendationMechanism of Action
Catalyst (S)-Aratani Catalyst (Cu(I)-salicylaldimine) or Rh₂((S)-DOSP)₄ The (S)-configuration of the ligand creates a chiral pocket that sterically favors the approach of the olefin to form the (1S,3S) product.
Diazo Ester t-Butyl Diazoacetate or Menthol Diazoacetate Bulky ester groups (R) increase trans selectivity by destabilizing the cis transition state due to steric clash with the dichlorovinyl group.
Temperature Controlled Addition at 40–60°C Slow addition of diazoacetate prevents dimerization. Higher temps slightly favor trans, but too high degrades enantioselectivity.
Solvent 1,2-Dichloroethane (DCE) or Toluene Non-coordinating solvents prevent catalyst poisoning.

Troubleshooting Checklist:

  • Low Trans Selectivity: Switch from ethyl diazoacetate to tert-butyl diazoacetate. The bulky t-butyl group significantly hinders cis formation.

  • Low ee%: Ensure the diene is peroxide-free. Peroxides oxidize the Cu(I) or Rh(II) catalyst, destroying the chiral environment. Pre-treat the diene with activated alumina.

Module 2: Purification & "The Lactone Trick"

Q: I have a mixture of cis/trans isomers. Chromatography is difficult. Is there a chemical method to isolate the trans-acid?

A: Yes. You should utilize the Lactonization Separation Protocol . This is the most robust method for purifying trans-permethrinic acid because trans isomers cannot form internal lactones, whereas cis isomers can.

Step-by-Step Protocol: Chemical Separation
  • Hydrolysis: Saponify your crude ester mixture (NaOH/EtOH) to obtain the mixed cis/trans acids.

  • Acidification & Heating: Dissolve the crude acid mixture in toluene with a catalytic amount of p-Toluenesulfonic acid (p-TSA). Heat to reflux with a Dean-Stark trap.

    • Mechanism:[1] The (1R,3S)-cis and (1S,3R)-cis acids will intramolecularly cyclize to form the neutral Dichlorovinyl Chrysanthemic Lactone .

    • The trans acids (including your target (1S,3S) ) cannot cyclize due to geometric constraints.

  • Base Extraction (The Split):

    • Cool the mixture and wash with aqueous Sodium Carbonate (

      
      ).
      
    • Organic Layer: Contains the cis-lactone (Discard or save for other use).

    • Aqueous Layer: Contains the trans-permethrinic acid salt.

  • Acidification: Acidify the aqueous layer (HCl) and extract with DCM to recover pure trans-acid.

Module 3: Optical Resolution (The "S-S" Rule)

Q: I synthesized racemic trans-permethrinic acid. Which resolving agent isolates the (1S) enantiomer?

A: Classical resolution relies on the "Reciprocal Salt Principle." While (R)-1-phenylethylamine is standard for isolating the (1R) isomer, you must use its enantiomer.

Recommended Resolving Agent: (S)-(-)-1-Phenylethylamine (also known as (S)-


-methylbenzylamine).
Resolution Workflow
  • Salt Formation: Dissolve racemic trans-permethrinic acid (1.0 eq) in hot isopropanol or ethanol/water (4:1).

  • Amine Addition: Add (S)-(-)-1-phenylethylamine (0.6–1.0 eq).

  • Crystallization: Allow the solution to cool slowly. The (S)-amine / (1S)-acid salt is typically the less soluble diastereomer and will crystallize out.

  • Recrystallization: Recrystallize the salt 2–3 times from methanol/water until constant melting point and rotation are achieved.

  • Liberation: Treat the salt with dilute

    
     and extract with MTBE to yield pure (1S)-trans-permethrinic acid .
    

Alternative Agents: If (S)-phenylethylamine fails, try (-)-Quinine or (-)-Ephedrine .

Module 4: Visualization of Workflows

Figure 1: Synthesis & Resolution Logic Flow

This diagram illustrates the decision tree for synthesizing and isolating the (1S)-trans isomer, highlighting the critical divergence points for stereocontrol.

G Start Start: Precursors Reaction Cyclopropanation (Diene + Diazoacetate) Start->Reaction Catalyst Catalyst Selection Reaction->Catalyst RouteA Route A: Asymmetric (S)-Aratani / Rh2(S-DOSP)4 Catalyst->RouteA Enantioselective RouteB Route B: Racemic Cu powder / Bronsted Acid Catalyst->RouteB Cost-Effective Crude Crude Ester Mixture (cis + trans) RouteA->Crude Enriched (1S)-trans RouteB->Crude Racemic Hydrolysis Hydrolysis to Acids Crude->Hydrolysis Lactonization Lactonization Strategy (Reflux w/ p-TSA) Hydrolysis->Lactonization Separation Base Extraction Lactonization->Separation CisLactone Organic Layer: Cis-Lactone (Impurity) Separation->CisLactone Neutral TransAcid Aqueous Layer: Trans-Acid (Racemic or Enriched) Separation->TransAcid Anionic (Salt) Resolution Resolution Step Add (S)-1-Phenylethylamine TransAcid->Resolution If <99% ee Final Target: (1S)-trans-Permethrinic Acid Resolution->Final Crystallize Salt

Caption: Workflow for the stereoselective synthesis and purification of (1S)-trans-permethrinic acid, utilizing lactonization for diastereoselection and chiral amines for enantioselection.

Module 5: Analytical Data Reference

When characterizing your product, ensure your values align with the (1S)-trans configuration. Note that literature often cites the (1R) isomer; the (1S) isomer will have the opposite optical rotation.

Property(1S)-trans-Permethrinic AcidNotes
IUPAC Name (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid"trans" refers to the H-1 and H-3 relationship.[2]
Optical Rotation

to

(

)
The (1R)-trans isomer is

.
Melting Point 94 – 96 °CRacemate melts lower (~88-90°C).
Chiral HPLC Column: Chiralpak AD-H or OD-HMobile Phase: Hexane/IPA + 0.1% TFA(1S)-trans typically elutes after (1R)-trans on AD-H, but verify with racemate.
1H NMR (CDCl3)

1.18 (s, 3H), 1.28 (s, 3H), 1.48 (d, 1H), 2.22 (dd, 1H), 5.60 (d, 1H)
Distinctive doublet at 5.60 ppm for the vinyl proton.

References

  • Stereoselective Synthesis & Catalysts

    • Aratani, T. (1985). Catalytic Asymmetric Synthesis of Cyclopropane Derivatives with Chiral Copper Carbenoids. Pure & Applied Chemistry.

  • Resolution Methods

    • BOC Sciences.[] (2025).[4][5][6] 1R-trans-Permethric acid (Impurity Profile & Resolution).

    • ResearchGate. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid.[1][7]

  • Analytical Methods (HPLC)

    • Lestremau, F., et al. (2014).[8] Determination of cis-permethrin, trans-permethrin and associated metabolites.[9] Analytical and Bioanalytical Chemistry.[8][9][10][11]

  • Lactonization Strategy

    • Kleschick, W. A. (1986). Stereoselective synthesis of cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. Journal of Organic Chemistry.[12][13] (Describes the principles of cis/trans separation via cyclic intermediates).

Sources

Improving yield and purity of 1S-trans-Permethrinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrethroid Intermediates. This guide is engineered for researchers and drug development professionals focusing on the asymmetric synthesis and chiral resolution of 1S-trans-Permethrinic acid —a critical stereoisomer used in the production of next-generation, highly targeted pyrethroid insecticides.

Below, you will find our diagnostic workflow, troubleshooting FAQs, self-validating protocols, and quantitative benchmarks.

Process Architecture & Decision Matrix

Workflow A 1,1-dichloro-4-methyl-1,3-pentadiene (Achiral Precursor) B Asymmetric Cyclopropanation (Aratani Cu-Complex) A->B Diazoacetate addition G 1S-trans-Permethrinic Acid (High Yield & Purity) B->G Direct Synthesis (>90% ee) C Racemic trans-Permethrinic Acid (Alternative Starting Material) D Chemical Resolution (e.g., (R)-1-phenylethanamine) C->D Salt Formation E Enzymatic Kinetic Resolution (Microbial Esterase / PLE) C->E Stereoselective Hydrolysis F Supercritical CO2 Antisolvent Crystallization (SAS) D->F Mother Liquor Processing E->G Product Extraction F->G Diastereomeric Separation

Workflow for the Synthesis and Resolution of 1S-trans-Permethrinic Acid.

Troubleshooting Guide & FAQs

Q1: Why is my asymmetric cyclopropanation yielding a low trans/cis ratio and poor enantioselectivity for the 1S-trans isomer? A1: This is a classic issue of insufficient steric hindrance in the transition state. Standard copper catalysts fail to adequately direct the carbenoid approach, leading to a mixture of diastereomers. The Solution: Switch your catalytic system. The implementation of1 creates a highly constrained chiral pocket[1]. The bulky ligands dictate the facial approach of the carbene, heavily favoring the trans-diastereomer and pushing the enantiomeric excess (ee) above 90%[1]. This was a landmark breakthrough in the2[2].

Q2: During chiral resolution with (R)-1-phenylethanamine, my diastereomeric salt yield is stuck below 40%. How can I prevent product loss? A2: Diastereomeric salts of permethrinic acid exhibit notoriously high solubility in standard polar solvents (like methanol), meaning your product is remaining dissolved in the mother liquor. The Solution: Implement Supercritical Antisolvent (SAS) crystallization. By pumping your methanol solution into3, the CO₂ rapidly expands the solvent droplet, causing instantaneous supersaturation[3]. This forces the target salt to precipitate immediately, boosting yields to ~80% while maintaining excellent diastereoselectivity[3].

Q3: Can enzymatic kinetic resolution provide higher purity than chemical resolution for the trans-isomer? A3: Yes, but it requires strict environmental control.4 exhibit near-perfect stereospecificity for specific enantiomers of the esterified precursor[4]. Because the enzyme active site only accommodates one spatial arrangement, the unhydrolyzed ester remains highly pure. However, the pH must be strictly buffered between 5 and 9, and the temperature kept between 20–50 °C to prevent enzyme denaturation and loss of hydrolyzing ability[4].

Self-Validating Experimental Protocols

Protocol A: Asymmetric Cyclopropanation via Aratani Cu-Complex

Objective: Direct synthesis of highly enriched 1S-trans-Permethrinic acid.

  • Catalyst Preparation: Dissolve the Aratani salicylaldiimine-Cu(II) complex in anhydrous toluene under an inert argon atmosphere. Reduce to Cu(I) in situ using a stoichiometric amount of phenylhydrazine.

    • Causality: The active catalytic species is the Cu(I) carbenoid. In situ reduction prevents premature oxidation and degradation of the highly sensitive Cu(I) intermediate.

  • Substrate Addition: Add 1,1-dichloro-4-methyl-1,3-pentadiene to the active catalyst solution and equilibrate the reactor to 40 °C.

  • Diazo Addition (Critical Step): Add ethyl diazoacetate (EDA) dropwise over 8 hours using a precision syringe pump.

    • Causality: Slow addition keeps the steady-state concentration of EDA extremely low. This suppresses the bimolecular homocoupling of EDA (which yields unwanted diethyl maleate/fumarate) and kinetically favors intermolecular cyclopropanation with the diene.

    • Self-Validation Check: Analyze a reactor aliquot via GC-FID at hour 4. The absence of maleate/fumarate peaks (<1% relative area) and the steady accumulation of the cyclopropanecarboxylate ester validates that your addition rate is perfectly calibrated.

  • Hydrolysis: Saponify the resulting ester using 1N NaOH in ethanol, followed by acidification to yield the free permethrinic acid.

Protocol B: Supercritical Antisolvent (SAS) Resolution

Objective: High-yield separation of racemic trans-Permethrinic acid using chiral amines.

  • Salt Formation: Dissolve racemic trans-permethrinic acid and (1R)-1-phenylethanamine (PhEA) in methanol at a strict 1:1 molar ratio.

  • SAS Crystallization: Pump the methanol solution into a high-pressure vessel concurrently with supercritical CO₂ maintained at 12 MPa and 35 °C.

    • Causality: Supercritical CO₂ acts as a powerful antisolvent. It rapidly diffuses into the methanol phase, expanding its volume and drastically lowering the dielectric constant of the medium. This instantaneous supersaturation forces rapid nucleation, preventing the inclusion of the undesired diastereomer into the growing crystal lattice.

    • Self-Validation Check: Collect the precipitated crystals and observe under polarized light microscopy. A uniform, fibrous crystal morphology indicates successful SAS precipitation without amorphous crashing. Subsequent Chiral HPLC should confirm a diastereomeric excess (de) of >55% in this single pass[3].

  • Refinement: Subject the enriched salt to a secondary recrystallization in methanol to achieve >98% de. Treat with 1N HCl to pH 2, and extract the pure 1S-trans-Permethrinic acid into methyl isobutyl ketone (MIBK)[4].

Quantitative Data Summary

The following table summarizes the expected yield and purity benchmarks when applying the methodologies discussed above.

MethodologyChiral Selector / CatalystTarget IntermediateYield (%)Purity (ee/de %)
Asymmetric Cyclopropanation Aratani Salicylaldiimine-Cu1S-trans-Permethrinic Acid85 - 90> 90% ee
Supercritical Antisolvent (SAS) (1R)-1-phenylethanamineDiastereomeric Salt~ 80> 55% de (Initial pass)
Enzymatic Hydrolysis Pig Liver Esterase (PLE)Optically active Permethrinic Acid~ 45> 95% ee
Kinetic Resolution Chiral Amine DerivativesDimethyl Chrysanthemic/Permethrinic Acid~ 40 - 50> 98% ee

References

  • Organic Reactions Volume 57 | Enantioselective Synthesis. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiaGOKrdQ_AVp_eCsRoZrW-YVUrV3HJ4q1qhuJSKqjfkuSioBAhyOEGnLd20n60Uto9ZyihOeHt8u_UkhAghGzS12gNI26VSfuVQOVfWKDC2v6HaLoTQpcvDpoZcCn432F_IqbIa03a2m1Mi1rip1flUOqxe2c6gifUxQA6GZT5dn7M0a4_EPu]
  • Synthesis, structure and catalytic activity of chiral nitrogen-containing ligands. Publikationsserver der Universität Regensburg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEng7ptN-TsLZMuClfhHSmHfL4deANU8a8IOz0xTAX4cnJ2aE8FSxK40EJImOAmA9WryZCkfHFATs-hVW6SxOyiM7pQ52kt21s_CiLtqmco7tStWfbbphAm85p7n0mIy5tt8KNFc3cfpuAw_-FRKeCh_eNQuxGKBsI37nN46O4=]
  • Crystallization and Resolution of cis-Permethric Acid with Carbon Dioxide Antisolvent. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwaJpRqOGfi_elpfoxKnudx3xQDbcCGlat1QUviTfyzv_8aXH5eAD1odHBXvKmsuo8uwZTvA4kKXPPI83FpJoLP0hmOIsVyNv8xkxY5rFfLI1CFDHlVlOD2xCssAWXgKxz-_Qd6hHb3z2RFoNkUuaV9VdWX38K7Z17BOahWl7dHJPeNX1PNDSsHmTiwQTyEZLOm6Dyhc9ojjSTVXnefHYRHmXSnYSiBWRq51yDUvIo8FfnbpJFMkEMAKVqrCE-bNsw6nWV]
  • Method for producing (+)-trans-permethrinic acid (JPH0751077B2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4S0q0t0JjKAqHaj0DGyK3YZWc4eKRh5uKJxrcbB4UrV9jC6mZa0VLFKc-O8Alru0zYTcHtvyQTwWPQOYS2SP6zubiWAIQEyTf8BBKNIW8-8P4w8mIWTzmDjkAZsrLZsPEuN1zP16KX1GbHY0=]
  • The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry (ACS).[https://vertexaisearch.cloud.google.

Sources

Technical Support Center: Stability & Analysis of 1S-trans-Permethrinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Analyst Level: Senior Application Scientist Subject: Protocol Optimization for 1S-trans-Permethrinic Acid (1S-trans-Cl2CA)

Executive Summary

1S-trans-Permethrinic acid (also known as trans-DCCA or trans-Cl2CA) is a primary metabolite of Permethrin. Its analysis is complicated by two critical instability factors: geometric isomerization (conversion to the cis-form) and enantiomeric racemization (loss of the 1S chiral center).

This guide replaces generic "pesticide" protocols with a targeted stability assurance system. It is designed to prevent the three most common failure modes:

  • Photochemical inversion (UV-induced trans

    
    cis shift).
    
  • Thermal degradation during GC injector port residence.

  • Hydrolytic loss during sample preparation.

Module 1: Sample Preservation & Handling

Objective: Prevent degradation between collection and the bench.

The "Amber Rule" (Photostability)

Permethrin metabolites contain a vinyl dichloride moiety conjugated with a cyclopropane ring. This system is highly susceptible to UV-induced


 transitions, which drive cis/trans isomerization.

Protocol:

  • Collection: All samples (urine, plasma, soil extracts) must be collected directly into amber borosilicate glass or foil-wrapped containers.[1]

  • Lab Lighting: Process samples under yellow UV-cutoff filters (wavelength cutoff >400 nm) or low-lumen LED lighting. Avoid fluorescent bench lights.

Temperature & pH Control

The cyclopropane ring strain makes the carboxylic acid group sensitive to extreme pH, which can catalyze ring opening or racemization.

ParameterOptimal RangeCritical Failure LimitAction
Storage Temp -80°C> -20°C (Long term)Store immediately. Avoid freeze-thaw cycles (>3 cycles degrades recovery by ~15%).
pH Stability 5.0 – 6.0< 2.0 or > 9.0Buffer samples immediately. Do not use strong acids (HCl) for preservation; use Sodium Acetate.
Matrix Urine/PlasmaN/AAdd 1% Formic Acid if analyzing by LC-MS to stabilize the protonated form.

Module 2: Extraction & Sample Preparation

Objective: Isolate the analyte without inducing chemical stress.

Workflow Diagram: Stability-Focused Extraction

The following diagram illustrates the critical decision points where degradation occurs.

G cluster_0 Critical Control Points Start Biological Sample (Urine/Plasma) Acidify Mild Acidification (pH 5.0, NaOAc) Start->Acidify Buffer LLE Liquid-Liquid Extraction (MTBE or Ethyl Acetate) Acidify->LLE Partition Evap N2 Evaporation (Max 35°C) LLE->Evap Concentrate Deriv Derivatization? (Decision Node) Evap->Deriv GC_Path GC-MS Analysis (Requires Derivatization) Deriv->GC_Path Yes (Risk: Thermal Stress) LC_Path LC-MS/MS Analysis (Direct Injection) Deriv->LC_Path No (Preferred: High Stability)

Caption: Workflow decision tree highlighting the derivatization step as a major risk factor for thermal instability.

Protocol: Liquid-Liquid Extraction (LLE)[1]
  • Thawing: Thaw samples at 4°C (refrigerator), not room temperature.

  • Hydrolysis (Optional): If measuring total permethrinic acid (conjugated + free), perform enzymatic hydrolysis using

    
    -glucuronidase (Helix pomatia) at 37°C for 2 hours. Avoid acid hydrolysis as it causes isomerization.
    
  • Extraction: Add MTBE (Methyl tert-butyl ether) . It provides cleaner separation than dichloromethane for this specific metabolite and requires less heat to evaporate.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen.

    • CRITICAL: Set heating block to < 35°C . Temperatures > 40°C during drying can cause loss of volatile derivatives or isomerization.

Module 3: Instrumental Analysis & Troubleshooting

Objective: Accurate quantification of the 1S-trans isomer.

Method Selection: LC-MS/MS vs. GC-MS

Recommendation: Use LC-MS/MS (Negative ESI) .

  • Why: GC-MS requires derivatization (e.g., with BF3-Methanol or MTBSTFA) to make the acid volatile. The high temperature of the GC injector (250°C+) can thermally convert the trans isomer to the cis isomer, leading to false positives for cis-permethrin exposure.

  • LC-MS/MS Advantage: Analyzes the free acid directly at ambient temperatures, preserving the stereochemistry.

Troubleshooting Guide (FAQ)

Q1: I am seeing "ghost peaks" or peak splitting in my chromatogram.

  • Diagnosis: This is often on-column isomerization . If using a silica-based column with high residual silanol activity, the acidic protons can catalyze isomerization.

  • Solution:

    • Switch to a "capped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).

    • Ensure your mobile phase pH is buffered (0.1% Formic Acid).

    • If separating enantiomers (1S vs 1R), use a Chiral column (e.g., Chiralpak AD-RH) and lower the flow rate to reduce frictional heating.

Q2: My recovery of the trans isomer is consistently lower than the cis isomer.

  • Diagnosis: The trans isomer is thermodynamically less stable and more soluble in aqueous phases than the cis isomer. You are likely losing it during the aqueous wash steps of extraction.

  • Solution:

    • Salt out the aqueous phase with NaCl (saturation) before adding the organic solvent.

    • Re-extract the aqueous layer twice (Total n=3) and combine organic fractions.

Q3: Can I use Diazomethane for derivatization if I must use GC?

  • Diagnosis: Diazomethane is effective but hazardous.

  • Solution: Yes, it is the "gentlest" derivatization method regarding isomerization. However, a safer and equally stable alternative is MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) . It forms a TBDMS derivative that is bulky, stable, and prevents thermal isomerization in the GC injector.

Degradation Pathway Visualization[1]

Degradation Trans 1S-trans-Permethrinic Acid (Active Analyte) Cis cis-Isomer (Degradation Product) Trans->Cis UV Light (hν) Thermal Stress (>150°C) Racemate Racemic Mixture (Loss of Chiral Info) Trans->Racemate Extreme pH (<2 or >9) Oxidized Oxidized Species (Aldehydes) Trans->Oxidized O2 / No Antioxidant Caption Fig 2. Primary degradation pathways. Note that UV-induced isomerization is the fastest pathway.

Caption: The primary threat to 1S-trans integrity is UV-mediated conversion to the cis-isomer.

References

  • Starr, J. et al. (2013). "Urinary Pyrethroids, Herbicides, and OP Metabolites." Centers for Disease Control and Prevention (CDC)

  • Ueyama, J. et al. (2010). "Simultaneous determination of urinary dialkylphosphate and pyrethroid metabolites in a general Japanese population." Journal of Chromatography B, 878(23), 2172-2178.[1]

    • [1]

  • Leng, G. et al. (1999). "Pyrethroids used indoors: Biological monitoring of exposure to permethrin." International Journal of Hygiene and Environmental Health, 202, 193-202. (Establishes stability baselines for DCCA).

    • [1]

  • US EPA. (2019). "Permethrin: Human Health Risk Assessment." Office of Chemical Safety and Pollution Prevention.

    • [1]

Sources

Troubleshooting poor resolution in chiral separation of permethrinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Poor Resolution & Method Optimization Ticket ID: #CHIRAL-DV-ACID-001 Status: Open Assigned Specialist: Senior Application Scientist (Separations Group)

Introduction: The Challenge of the "DV Acid"

You are likely struggling with Permethrinic Acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid), often called DV Acid .

The Core Difficulty: This molecule possesses two chiral centers (


 and 

) on a cyclopropane ring. This creates a separation problem of four isomers :
  • cis-1R

  • cis-1S

  • trans-1R

  • trans-1S

Most generic chiral methods fail here because you must simultaneously achieve diastereoselectivity (separating cis from trans) and enantioselectivity (separating R from S). Furthermore, the free carboxylic acid moiety creates significant peak tailing due to non-specific interactions with the silica matrix.

This guide moves beyond basic troubleshooting to specific, field-proven protocols for stabilizing this separation.

Part 1: Diagnostic Workflow

Before adjusting your mobile phase, use this logic tree to identify the root cause of your resolution loss.

TroubleshootingLogic Start START: Define the Symptom Issue_Tailing Severe Peak Tailing (Asymmetry > 1.5) Start->Issue_Tailing Issue_Overlap Peaks Merging (Partial Separation) Start->Issue_Overlap Issue_Drift Retention Time Drift Start->Issue_Drift Action_Acid Add 0.1% TFA to Mobile Phase (Suppress Ionization) Issue_Tailing->Action_Acid Cause: Silanol Interaction Action_Screen Switch Column Chemistry (Amylose -> Cellulose) Issue_Overlap->Action_Screen Cause: Low Selectivity (α) Action_Temp Lower Temperature (15°C - 20°C) Issue_Overlap->Action_Temp Cause: Thermodynamics Action_Equil Check System Equilibration (Acid additives take longer) Issue_Drift->Action_Equil Cause: Adsorption

Figure 1: Diagnostic Logic Tree for Permethrinic Acid Separation. Identify your primary symptom to select the correct intervention path.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My peaks are tailing badly, ruining the resolution between isomers."

Diagnosis: Permethrinic acid has a free carboxylic acid group. In standard neutral solvents (Hexane/IPA), the acid creates hydrogen bonds with residual silanols on the silica support of the chiral stationary phase (CSP). This causes "smearing" or tailing.

The Fix: You must use an acidic modifier.

  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid to the mobile phase.

  • Why: The acid modifier suppresses the ionization of the permethrinic acid (keeping it in the neutral R-COOH form) and saturates the silanol sites on the column, forcing the analyte to interact only with the chiral selector.

Critical Warning: Do not use basic additives (DEA, TEA) for the free acid form. This will deprotonate the acid (R-COO⁻), causing it to stick permanently to the column or elute at the void volume with no separation.

Issue 2: "I see the Cis and Trans pairs, but the Enantiomers are not resolving."

Diagnosis: You have achieved diastereoselectivity (chemical separation) but lack enantioselectivity (chiral recognition). This is a column selection issue.

The Fix: Switch the polysaccharide backbone.

  • If using Chiralpak AD-H (Amylose): Switch to Chiralcel OD-H (Cellulose) or Chiralcel OJ-H .

  • Data Insight: Research indicates that while Amylose-based columns (AD-H) are excellent for many pyrethroids, Cellulose-based columns (specifically OJ-H or OD-H) often provide superior recognition for the specific cyclopropane geometry of DV acid [1, 2].

Issue 3: "The retention times are shifting between runs."

Diagnosis: "Memory Effect" or Thermal Instability.

  • Memory Effect: When switching between neutral and acidic mobile phases, polysaccharide columns equilibrate slowly.

  • Thermal: Chiral recognition is thermodynamically driven. Small room temperature fluctuations can ruin the resolution of 4 isomers.

The Fix:

  • Dedicate the Column: Once you introduce TFA to a chiral column, dedicate it to acidic separations. Do not wash it back to neutral for other projects if possible.

  • Thermostat: Set the column oven to 20°C or 25°C . Do not run at ambient. Lowering temperature often increases resolution (

    
    ) by increasing the retention factor (
    
    
    
    ).

Part 3: The "Gold Standard" Protocol

If you are starting from scratch or redesigning a failed method, use this protocol. It is designed for Normal Phase HPLC , which is generally more robust for this specific lipophilic acid than Reversed Phase.

Method Parameters
ParameterSpecificationNotes
Column Chiralpak AD-H or Chiralcel OD-H 250 x 4.6 mm, 5 µm particle size.
Mobile Phase n-Hexane : Isopropanol : TFA Ratio: 90 : 10 : 0.1 (v/v/v).
Flow Rate 0.5 - 1.0 mL/minLower flow (0.5) improves resolution of the 4th peak.
Temperature 20°C - 25°CStrictly controlled.
Detection UV @ 230 nmThe carbonyl/dichlorovinyl groups absorb here.
Sample Diluent Mobile PhaseDissolve sample in the mobile phase to prevent solvent shock.
Expected Elution Order (Typical on AD-H)
  • (1R)-trans

  • (1S)-trans

  • (1R)-cis

  • (1S)-cis (Note: Order may reverse on OD-H or OJ-H columns; always verify with pure standards).

Part 4: Advanced Optimization (SFC Workflow)

For high-throughput environments (drug development/QC), Normal Phase HPLC may be too slow (30+ minutes). Supercritical Fluid Chromatography (SFC) is the modern alternative.

SFC_Workflow Input Permethrinic Acid (Racemic Mixture) Column Column Selection: Chiralcel OJ-H Input->Column MobilePhase Mobile Phase: CO2 + 5-10% MeOH (+0.1% TFA) Column->MobilePhase Result Baseline Resolution < 6 Minutes MobilePhase->Result

Figure 2: SFC Optimization Path. Waters and Daicel applications suggest Chiralcel OJ-H provides the fastest baseline resolution for permethrin isomers [2].

SFC Advantages:

  • Speed: Separation of all 4 isomers in < 6 minutes.

  • Solvent: Eliminates toxic hexane; uses CO2 and Methanol.

  • Resolution: The low viscosity of CO2 improves mass transfer, sharpening the peaks of the late-eluting cis isomers.

References

  • Waters Corporation. (2012). Diastereoselective Separation of Permethrin Using the ACQUITY UPC2 System. Application Note. Link

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H. Technical Guide. Link

  • Shishovska, M., & Trajkovska, V. (2010).[1] HPLC-method for determination of permethrin enantiomers using chiral beta-cyclodextrin-based stationary phase. Chirality, 22(5), 527-533.[2] Link

  • Lisseter, S. G., & Hambling, G. I. (1991).[1] Chiral high-performance liquid chromatographic separation of the three stereoisomers of cis-permethrinic acid. Journal of Chromatography A, 539(1), 207-210. Link

Sources

Technical Support Center: 1S-trans-Permethrinic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 1S-trans-Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid). It is designed to address the specific challenges of diastereomeric control, optical resolution, and crystallization behavior associated with cyclopropanecarboxylic acid derivatives.

Status: Operational Ticket ID: PUR-1S-TRANS-001 Assigned Specialist: Senior Application Scientist

⚡ Section 1: Diagnostic Triage (Start Here)

Before initiating a protocol, identify the current state of your crude material to select the correct workflow.

SymptomProbable CauseRecommended Workflow
Dark brown/black oil Oxidative degradation or residual reaction solvents.Module 4 (Polishing)

Module 1
Waxy solid / Semi-solid High cis-isomer content or solvent entrapment.Module 1 (Cis/Trans Separation)
White/Off-white solid Chemically pure, but optically racemic (±)-trans.Module 2 (Optical Resolution)
Material "Oils Out" during crystallization Metastable Zone Width (MSZW) exceeded; cooling too fast.See FAQ: "Oiling Out"

🔬 Module 1: Geometric Purification (Cis/Trans Separation)

Objective: Isolate the trans-diastereomer from a crude cis/trans mixture. Principle: Trans-permethrinic acid generally exhibits higher crystallinity and lower solubility in non-polar solvents compared to the cis-isomer, allowing for separation via fractional crystallization.

Protocol: Selective Crystallization

Reagents: n-Hexane, Ethyl Acetate (EtOAc).

  • Dissolution: Dissolve crude acid in minimal hot EtOAc (

    
    ).
    
  • Antisolvent Addition: Slowly add n-Hexane while maintaining temperature until the solution turns slightly turbid.

    • Ratio Target: Typically 1:3 to 1:5 (EtOAc:Hexane).

  • Controlled Cooling:

    • Cool to room temperature (RT) over 2 hours.

    • Cool to

      
       for 4 hours.
      
    • Critical: Do not crash cool; this precipitates the cis-isomer.

  • Filtration: Filter the precipitate.[1] The solid is enriched in trans-permethrinic acid .

  • Validation: Check ratio via GC or HPLC. If cis > 5%, recrystallize.

Technical Note: If the cis content is extremely high (>40%), consider a chemical isomerization step (acid-catalyzed heating) to equilibrate the mixture toward the thermodynamically more stable trans form before crystallization [1].

🧬 Module 2: Optical Resolution (Enantiomeric Purity)

Objective: Isolate 1S-trans -permethrinic acid from (±)-trans-permethrinic acid. Context: The 1R-trans isomer is typically the insecticidally active component.[2] The 1S-trans isomer (often the (-)-isomer) is the enantiomer requested. Resolving Agent: (S)-(-)-1-Phenylethylamine (also known as


-methylbenzylamine).
Protocol: Diastereomeric Salt Formation

Mechanism: The resolving agent reacts with the racemic acid to form two diastereomeric salts:

  • (1S-trans-Acid)

    
     ((S)-Amine) 
    
    
    
    Salt A
  • (1R-trans-Acid)

    
     ((S)-Amine) 
    
    
    
    Salt B

Note: Solubility differences determine which salt precipitates.[3] In methanol/water systems, the (1R-trans) salt often precipitates first, leaving your target (1S-trans) in the mother liquor. Always analyze both phases.

Step-by-Step:

  • Stoichiometry: Dissolve 100 mmol of (±)-trans-permethrinic acid in Methanol (MeOH). Add 50-60 mmol (0.5 - 0.6 eq) of (S)-(-)-1-Phenylethylamine.

    • Why 0.6 eq? Using "half-quantities" maximizes the theoretical yield of the less soluble salt [2].

  • Crystallization: Heat to reflux to ensure complete dissolution. Cool slowly to RT.

  • Separation:

    • Precipitate (Cake): Likely enriched in the 1R-trans salt (Check optical rotation).

    • Filtrate (Mother Liquor): Enriched in the 1S-trans salt.

  • Recovery of 1S-trans (Target):

    • Concentrate the Mother Liquor.

    • Treat the residue with dilute HCl (1N) to pH < 2.

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Wash organic phase with brine, dry over

      
      , and evaporate.
      
  • Verification: Measure Specific Rotation

    
    .
    
    • 1S-trans is typically levorotatory (

      
      ) in chloroform/ethanol.
      
    • Target:

      
       ee. If lower, form the salt again using the enriched material.
      

⚙️ Module 3: Workflow Visualization

The following diagram illustrates the integrated purification pathway for crude material.

PurificationWorkflow cluster_legend Process Key Crude Crude Permethrinic Acid (Cis/Trans Mixture) Dissolution Dissolve in EtOAc Add Hexane (Antisolvent) Crude->Dissolution Filter1 Filtration (0-5°C) Dissolution->Filter1 Controlled Cooling SolidTrans Solid: Trans-Enriched (Racemic) Filter1->SolidTrans LiquorCis Liquor: Cis-Enriched (Discard/Recycle) Filter1->LiquorCis Resolution Optical Resolution Add (S)-(-)-1-Phenylethylamine in Methanol SolidTrans->Resolution Filter2 Filtration of Salt Resolution->Filter2 SaltCake Salt Cake (Likely 1R-trans) Filter2->SaltCake Precipitate MotherLiquor Mother Liquor (Enriched 1S-trans) Filter2->MotherLiquor Supernatant AcidHydrolysis Acid Hydrolysis (HCl) Extraction (DCM) MotherLiquor->AcidHydrolysis FinalProduct Pure 1S-trans-Permethrinic Acid AcidHydrolysis->FinalProduct key1 Critical Step key2 Target Product

Caption: Integrated workflow for isolating 1S-trans-permethrinic acid from crude cis/trans mixtures via selective crystallization and diastereomeric salt resolution.

❓ Troubleshooting & FAQs

Q1: My material is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the solution enters the "labile" zone of supersaturation too quickly, or impurities lower the melting point below the solvent temperature. Corrective Action:

  • Seeding: You must retain a small amount of pure crystals from a previous batch. Add seeds at the cloud point.

  • Temperature Cycling: Heat the oiled mixture until clear, then cool very slowly. If oil droplets form, heat slightly to re-dissolve them, then cool again.

  • Solvent Switch: Switch from Hexane/EtOAc to Methanol/Water .

    • Dissolve acid in MeOH.[4]

    • Add Water dropwise until turbid.

    • Add seed crystals.

    • Stir vigorously (high shear) to prevent oil coalescence.

Q2: I used the resolving agent, but I got no precipitate.

Diagnosis: The salt is too soluble in the chosen solvent volume. Corrective Action:

  • Concentrate: Evaporate 30% of the solvent.

  • Antisolvent: Add a small amount of Isopropyl Ether or MTBE to lower the polarity and force precipitation.

  • Time: Salt formation can be kinetically slow. Stir at

    
     for 24-48 hours.
    
Q3: How do I remove the yellow color (oxidative impurities)?

Protocol:

  • Dissolve the acid in dilute NaOH (forming the sodium salt in water).

  • Wash the aqueous phase with Toluene (removes non-acidic organics).

  • Treat the aqueous phase with Activated Carbon (5% w/w) for 30 mins. Filter.

  • Re-acidify with HCl to precipitate the cleaned acid.

📊 Solvent Selection Guide

Solvent SystemApplicationProsCons
Hexane / EtOAc Cis/Trans SeparationExcellent selectivity for trans.Volatile; risk of oiling out.
Methanol / Water Crystallization / ResolutionGood for salt formation; controls oiling.Drying product takes longer.
Isopropanol (IPA) RecrystallizationHigh solubility gradient.Can form solvates.[3]
Toluene Impurity ExtractionRemoves non-polar tars.Hard to remove traces from final solid.

📚 References

  • Sumitomo Chemical Co. (1980). Process for the optical resolution of (+)-cis or (+)-trans-permethric acid. US Patent 4,182,905. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for stoichiometry in resolutions).

  • Bayer AG. (1982). Process for the preparation of permethrinic acid. EP Patent 0038993. Link

  • Viedma, C. (2005). Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling. Physical Review Letters. (Theoretical basis for attrition-enhanced resolution). Link

Sources

Minimizing isomerization during the synthesis of 1S-trans-Permethrinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenge of stereochemical degradation—specifically, the isomerization of the cyclopropane ring—during the synthesis of 1S-trans-Permethrinic Acid (DVA).

Maintaining the >99% enantiomeric excess (ee) and diastereomeric ratio (dr) of the 1S-trans configuration is paramount for the efficacy of downstream pyrethroid APIs. This guide breaks down the mechanistic causality of isomerization, provides targeted troubleshooting FAQs, and establishes a self-validating experimental protocol to ensure stereochemical integrity.

Mechanistic Causality of Isomerization

Isomerization in permethrinic acid synthesis typically occurs at the C1 or C3 positions of the cyclopropane ring[1]. The C1 position (alpha to the carboxylate) is highly susceptible to base-catalyzed epimerization via an enolate intermediate[2]. Conversely, the C3 position (bearing the dichlorovinyl group) exhibits a high inversion tendency under photolytic or thermal stress[1]. Understanding these pathways is the first step in preventing stereochemical loss.

Isomerization A 1S-trans-Permethrinic Acid (Desired) B C1-Enolate Intermediate (Achiral at C1) A->B Base / Protic Solvent (Deprotonation) B->A Reprotonation (Retention) C 1R-cis-Permethrinic Acid (Undesired Epimer) B->C Reprotonation (Inversion)

Base-catalyzed C1 epimerization pathway of 1S-trans-Permethrinic acid via an enolate intermediate.

Troubleshooting Guides & FAQs

Q: During the Wittig olefination step, I observe up to 30% conversion to the 1R-cis isomer. How do I prevent this? A: The Wittig reaction requires basic conditions to form the ylide, which can inadvertently deprotonate the acidic alpha-carbon (C1) of the cyclopropane ring, forming an achiral enolate[2]. Upon reprotonation, the stereocenter inverts. Furthermore, the C3 position exhibits a high inversion tendency under certain environmental stresses[1]. To minimize this, use strictly non-nucleophilic bases, maintain cryogenic temperatures (< 0°C, preferably -20°C during addition), and protect the reactor from intense light.

Q: Why is my 1S-trans-permethrinic acid epimerizing during extraction and storage? A: If your workflow utilizes short-chain alkyl alcohols (like methanol or isopropanol), you are inducing rapid abiotic epimerization[3]. The protic nature of these solvents facilitates proton exchange at the chiral centers. Studies have shown that the stereoisomers are highly stable in aprotic environments[4]. Switch your extraction and storage solvents to n-hexane, acetone, or dichloromethane (DCM).

Q: Can I use vacuum distillation to purify the final permethrinic acid? A: This is highly discouraged if trace inorganic salts are present. Heating pyrethroid derivatives above 200°C in the presence of alkali salts (e.g., residual salts from the Wittig step or potassium chlorate) triggers cyclopropane ring isomerization and ester cleavage via a thermal degradation pathway[5]. You should rely on low-temperature aprotic crystallization instead.

Quantitative Data on Isomerization Risk

The following table summarizes the primary environmental and chemical factors that induce isomerization, their underlying mechanisms, and the required mitigation strategies.

Factor / ReagentIsomerization RiskMechanistic CausalityMitigation Strategy
Methanol / Isopropanol HighProtic solvent-induced abiotic epimerization via proton exchange[3].Use aprotic solvents (n-hexane, DCM, acetone) for all extractions[4].
Strong/Nucleophilic Bases HighDeprotonation at C1 forming an achiral enolate intermediate[2].Use non-nucleophilic bases; maintain reaction temperatures < 0°C.
Thermal Stress (>200°C) + Salts Moderate to HighSalt-catalyzed cyclopropane ring opening and ester cleavage[5].Avoid high-temp vacuum distillation; purify via low-temp crystallization.
UV / Artificial Light ModeratePhotolytic cleavage leading to inversion, particularly at the C3 position[1].Perform synthesis and store intermediates in amber glassware.

Self-Validating Experimental Protocol

To guarantee stereochemical integrity, a synthesis protocol must be self-validating. This means incorporating in-line analytical checks that verify the success of the previous step before proceeding, preventing the carryover of isomeric impurities.

Workflow: Synthesis of 1S-trans-Permethrinic Acid via Ozonolysis and Wittig Olefination

Phase 1: Ozonolysis to 1S-trans-Caronaldehydic Acid

  • Reaction: Dissolve pure 1S-trans-chrysanthemic acid in anhydrous DCM. Causality: DCM is strictly aprotic, eliminating solvent-induced epimerization[4].

  • Thermal Control: Cool the reactor to -78°C. Purge with O3/O2 until a blue tint persists.

  • Quench: Add dimethyl sulfide (DMS) while strictly maintaining -78°C, then slowly allow the system to warm to room temperature.

  • Validation Check 1 (Chiral HPLC): Pull an aliquot and run a chiral HPLC assay. The complete absence of the cis-caronaldehydic acid peak validates that thermal control was successfully maintained.

Phase 2: Wittig Olefination (Dichlorovinylation)

  • Ylide Formation: In a separate flame-dried flask, dissolve PPh3 in anhydrous DCM and cool to 0°C. Add CCl4 dropwise.

  • Cryogenic Addition: Cool the ylide solution to -20°C. Slowly transfer the 1S-trans-caronaldehydic acid solution via cannula.

  • Incubation: Maintain the reaction at -20°C for 2 hours. Causality: Low temperatures suppress C1 deprotonation by the basic ylide, preserving the trans configuration[2].

  • Quench: Terminate the reaction with saturated aqueous NH4Cl.

  • Validation Check 2 (1H NMR): Analyze the crude mixture via 1H NMR. The C1 proton doublet coupling constant (

    
     Hz for trans, 
    
    
    
    Hz for cis) immediately validates the diastereomeric purity of the cyclopropane ring.

Phase 3: Aprotic Purification

  • Extraction: Extract the aqueous layer exclusively with n-hexane[3].

  • Concentration: Concentrate under reduced pressure using a water bath kept strictly below 35°C to avoid thermal isomerization[5].

  • Crystallization: Recrystallize the final product from an n-hexane/ethyl acetate mixture.

Workflow N1 1S-trans-Chrysanthemic Acid N2 Ozonolysis (-78°C) Reductive Workup N1->N2 N3 1S-trans-Caronaldehydic Acid N2->N3 Avoid thermal spikes N4 Wittig Olefination (CCl4, PPh3) Strict Temp Control (< 0°C) N3->N4 N5 1S-trans-Permethrinic Acid (Crude) N4->N5 Non-nucleophilic base N6 Crystallization / Purification (Aprotic Solvents) N5->N6 Exclude alcohols N7 Pure 1S-trans-Permethrinic Acid N6->N7

Synthesis workflow of 1S-trans-Permethrinic acid highlighting critical control points.

References

  • The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry[Link]

  • Thermal decomposition and isomerization of cis-permethrin and beta-cypermethrin in the solid phase | ResearchGate / Society of Chemical Industry[Link]

  • Stereo and enantioselective separation and identification of synthetic pyrethroids, and photolytical isomerization analysis | PubMed[Link]

  • Alcohol-induced epimerization of cypermethrin stereoisomers | ResearchGate[Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 1S-trans-Permethrinic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1S-trans-Permethrinic acid, a key metabolite of the synthetic pyrethroid permethrin. We will delve into the critical aspects of method validation, guided by the principles of scientific integrity and regulatory compliance, to ensure the generation of reliable and defensible data.

Permethrin, an insecticide and topical medication, exists as a mixture of four stereoisomers.[1] Its metabolism in biological systems leads to the formation of permethrinic acid, which also possesses stereoisomers. The 1S-trans-Permethrinic acid isomer is of particular interest due to stereoselectivity in the biological activity and biotransformation of the parent compound.[2] Accurate quantification of this specific isomer is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

This guide will compare and contrast two primary HPLC-based approaches for the quantification of 1S-trans-Permethrinic acid: a UV-based method following chemical derivatization and a more direct approach using mass spectrometry. We will explore the underlying principles of each method, provide detailed experimental protocols for validation, and present data in a clear, comparative format.

The Crucial Role of Method Validation

Before delving into specific methodologies, it is essential to understand the foundational principles of analytical method validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] This process is not merely a "check-the-box" exercise but a continuous lifecycle that begins during method development and extends throughout the method's use.[4]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines for analytical method validation.[3][4][5][6] The recently updated ICH Q2(R2) and the new ICH Q14 guideline emphasize a science- and risk-based approach to both the development and validation of analytical procedures.[4][6][7]

The core validation parameters that will be addressed in this guide include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Comparative Analysis of HPLC Methodologies

The primary challenge in quantifying 1S-trans-Permethrinic acid lies in its chemical properties. As a carboxylic acid, it often lacks a strong chromophore, making direct detection by UV-Vis or fluorescence HPLC challenging, especially at low concentrations.[10][11] To overcome this, two principal strategies are employed: pre-column derivatization to introduce a chromophoric or fluorophoric tag, or the use of a more universal and sensitive detector like a mass spectrometer.

Method 1: HPLC with UV Detection following Pre-Column Derivatization

This widely-used approach involves a chemical reaction to attach a molecule with strong UV absorbance to the 1S-trans-Permethrinic acid.[10] This enhances the sensitivity of detection, allowing for quantification at lower levels.

Principle: The derivatization reaction is typically a nucleophilic substitution where the carboxylate anion of the permethrinic acid attacks an electrophilic center on the derivatizing agent, forming a stable, UV-active ester.[10] A common derivatizing agent for carboxylic acids is 4-Bromomethylbiphenyl, which introduces a biphenyl moiety with a strong chromophore.[10]

Advantages:

  • Cost-effective: HPLC-UV systems are more common and less expensive to operate and maintain than LC-MS systems.

  • Robust and reliable: Well-established derivatization chemistries and HPLC-UV methods offer high reliability.

Disadvantages:

  • Additional sample preparation steps: The derivatization process adds complexity and potential for error.

  • Potential for incomplete reaction: The derivatization reaction may not go to completion, leading to inaccurate quantification.

  • Matrix interference: The derivatization reagent and by-products can sometimes interfere with the analyte peak.

Method 2: HPLC with Mass Spectrometry (LC-MS)

This method offers a more direct and highly sensitive approach to the quantification of 1S-trans-Permethrinic acid, often without the need for derivatization.

Principle: The HPLC system separates the components of the sample, and the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection.

Advantages:

  • High sensitivity and specificity: LC-MS can detect and quantify analytes at very low concentrations with high specificity, even in complex biological matrices.[12][13]

  • No derivatization required: This simplifies sample preparation and reduces potential sources of error.

  • Structural information: Mass spectrometry can provide information about the molecular weight and structure of the analyte, confirming its identity.

Disadvantages:

  • Higher cost: LC-MS systems have a higher initial purchase price and maintenance costs.

  • Matrix effects: The ionization process can be suppressed or enhanced by other components in the sample matrix, potentially affecting accuracy.

  • Requires specialized expertise: Operating and troubleshooting LC-MS systems requires a higher level of technical expertise.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step protocols for validating an HPLC method for the quantification of 1S-trans-Permethrinic acid. These protocols are designed to be adaptable to either the derivatization-UV or the LC-MS approach, with specific considerations highlighted for each.

Visualizing the Validation Workflow

Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_reporting Documentation ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev Guides Specificity Specificity Method_Dev->Specificity Establishes Linearity Linearity & Range Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision (Repeatability & Intermediate) Method_Dev->Precision LOD_LOQ LOD & LOQ Method_Dev->LOD_LOQ Robustness Robustness Method_Dev->Robustness Validation_Report Validation Report Specificity->Validation_Report Summarizes Linearity->Validation_Report Summarizes Accuracy->Validation_Report Summarizes Precision->Validation_Report Summarizes LOD_LOQ->Validation_Report Summarizes Robustness->Validation_Report Summarizes

Caption: A flowchart illustrating the key stages of analytical method validation.

Specificity

Objective: To demonstrate that the analytical method can unequivocally measure 1S-trans-Permethrinic acid in the presence of potential interferents, such as other stereoisomers, degradation products, and matrix components.[9]

Protocol:

  • Preparation of Samples:

    • A solution of the 1S-trans-Permethrinic acid reference standard.

    • A solution containing a mixture of all permethrinic acid stereoisomers.

    • A placebo (matrix without the analyte).

    • A spiked placebo (matrix with a known amount of 1S-trans-Permethrinic acid and other stereoisomers).

  • Chromatographic Analysis: Analyze all prepared samples using the developed HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the reference standard, the isomer mixture, the placebo, and the spiked placebo.

    • Ensure that no interfering peaks are observed at the retention time of 1S-trans-Permethrinic acid in the placebo chromatogram.

    • Confirm that the 1S-trans-Permethrinic acid peak is well-resolved from the peaks of other isomers and any matrix components.

Linearity and Range

Objective: To establish that the method's response is directly proportional to the concentration of 1S-trans-Permethrinic acid over a defined range.[8]

Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the 1S-trans-Permethrinic acid reference standard to cover the expected concentration range in the samples.

  • Chromatographic Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation:

    • Plot the peak area (or peak height) against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • The correlation coefficient should typically be ≥ 0.99.

Accuracy

Objective: To determine the closeness of the measured value to the true value.[8]

Protocol:

  • Preparation of Spiked Samples: Prepare samples by spiking a known quantity of 1S-trans-Permethrinic acid into the placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.

  • Chromatographic Analysis: Analyze the spiked samples.

  • Data Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery should be within an acceptable range (e.g., 98-102%).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]

Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Alternatively, analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each).

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on different equipment.

  • Data Evaluation:

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.

    • The RSD should be within acceptable limits (typically ≤ 2%).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of 1S-trans-Permethrinic acid that can be reliably detected and quantified.[8]

Protocol (based on the standard deviation of the response and the slope):

  • Preparation of Low-Concentration Samples: Prepare a series of samples with concentrations in the estimated LOD and LOQ range.

  • Chromatographic Analysis: Analyze these samples.

  • Data Evaluation:

    • Calculate the standard deviation of the response (σ), which can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements.

    • Calculate the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Robustness

Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.[8]

Protocol:

  • Identify Critical Parameters: Identify critical chromatographic parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce Small Variations: Deliberately vary these parameters one at a time. For example:

    • Mobile phase composition: ± 2% organic phase

    • pH of the mobile phase: ± 0.2 units

    • Column temperature: ± 5 °C

    • Flow rate: ± 0.1 mL/min

  • Chromatographic Analysis: Analyze a system suitability sample under each varied condition.

  • Data Evaluation:

    • Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor, retention time).

    • The method is considered robust if the system suitability criteria are still met under these varied conditions.

Data Presentation and Comparison

To facilitate a clear comparison between the derivatization-UV and LC-MS methods, the validation data should be summarized in tables.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterHPLC-UV with DerivatizationLC-MSAcceptance Criteria (Typical)
Specificity Demonstrated no interference from other isomers and matrix components.High specificity due to mass detection.No interfering peaks at the analyte's retention time.
Linearity (r²) > 0.999> 0.999≥ 0.99
Range (µg/mL) 0.1 - 100.01 - 1To be defined based on application.
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.898.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.5< 1.0≤ 2%
- Intermediate Precision< 2.0< 1.5≤ 2%
LOD (µg/mL) ~0.03~0.003To be determined.
LOQ (µg/mL) ~0.1~0.01To be determined.
Robustness PassedPassedSystem suitability criteria met.

Note: The values presented in this table are illustrative and will vary depending on the specific instrumentation, reagents, and experimental conditions.

Choosing the Right Method: A Practical Perspective

The choice between an HPLC-UV method with derivatization and an LC-MS method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available resources, and the regulatory context.

Method_Selection cluster_factors Decision Factors cluster_methods Method Choice Sensitivity Required Sensitivity HPLC_UV HPLC-UV with Derivatization Sensitivity->HPLC_UV Moderate LC_MS LC-MS Sensitivity->LC_MS High Matrix Sample Matrix Complexity Matrix->HPLC_UV Low to Moderate Matrix->LC_MS High Resources Available Resources (Cost, Expertise) Resources->HPLC_UV Limited Resources->LC_MS Extensive Regulatory Regulatory Requirements Regulatory->HPLC_UV Less Stringent Regulatory->LC_MS Stringent

Caption: A decision-making diagram for selecting the appropriate HPLC method.

For routine quality control of pharmaceutical formulations where the concentration of 1S-trans-Permethrinic acid is relatively high and the matrix is simple, a validated HPLC-UV method with derivatization can be a cost-effective and reliable choice.[14][15][16][17][18]

However, for bioanalytical studies involving complex matrices like blood or urine, where the analyte concentrations are expected to be very low, the superior sensitivity and specificity of LC-MS are often indispensable.[13][19][20] Furthermore, for regulatory submissions requiring the highest level of data integrity and specificity, LC-MS is generally the preferred method.

Conclusion

The validation of an HPLC method for the quantification of 1S-trans-Permethrinic acid is a critical process that ensures the generation of accurate and reliable data. Both HPLC with UV detection following derivatization and LC-MS offer viable approaches, each with its own set of advantages and disadvantages. By carefully considering the specific analytical needs and adhering to the principles of method validation outlined in regulatory guidelines, researchers can confidently select and validate a method that is fit for its intended purpose. This comprehensive guide, grounded in scientific principles and practical experience, provides a framework for making informed decisions and executing a robust method validation study.

References

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Yoshida, H., et al. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. Biomedical Chromatography, 19(10), 737-744. Retrieved from [Link]

  • FDA. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Waters. (n.d.). Diastereoselective Separation of Permethrin Using the ACQUITY UPC2 System. Retrieved from [Link]

  • Higashi, Y., & Fujii, Y. (2010). Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method. Journal of Chromatography A, 1217(29), 4843-4849. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Xie, Z., et al. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 50(6), 525-530. Retrieved from [Link]

  • IntuitionLabs. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]

  • Shishovska, M., & Trajkovska, V. (2010). HPLC-method for determination of permethrin enantiomers using chiral beta-cyclodextrin-based stationary phase. Chirality, 22(5), 527-533. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1295, 342435. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (2006, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • SciSpace. (2018, February 15). Determination of cis-permethrin, trans-permethrin and associated metabolites in rat blood and organs by gas chromatography-ion t. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • PubMed. (2014, May 15). Determination of cis-permethrin, trans-permethrin and associated metabolites in rat blood and organs by gas chromatography-ion trap mass spectrometry. Retrieved from [Link]

  • PubMed. (2001, March 15). Validated HPLC method for quantifying permethrin in pharmaceutical formulations. Retrieved from [Link]

  • MDPI. (2022, December 9). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Retrieved from [Link]

  • LookChem. (n.d.). Cas 55701-05-8,Permethric acid. Retrieved from [Link]

  • PubMed. (2020, August 19). Quick and Sensitive Enantioselective Determination of Permethrin in Fruits and Vegetables by Combining Supramolecular Solvents and Chiral Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of cis-permethrinic acid methyl ester. Conditions:.... Retrieved from [Link]

  • CEU Repositorio Institucional. (n.d.). Validated HPLC method for quantifying permethrin in pharmaceutical formulations. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validated HPLC method for quantifying permethrin in pharmaceutical formulations | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, October 28). Development and validation of an HPLC method for simultaneous determination of cis- and trans-permethrin and piperonyl butoxide in pharmaceutical dosage forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Permethric acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fast and Universal HPLC Method for Determination of Permethrin in Formulations Using 1.8-µm Particle-Packed Column and Performance Comparison with Other Column Types. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]

Sources

Comparative Toxicity Guide: 1S-trans-Permethrinic Acid and Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of 1S-trans-Permethrinic acid (a key metabolite of Type I pyrethroids) against its stereoisomers.[1] It is designed for researchers in toxicology and drug metabolism, focusing on the mechanistic divergence between "active" parent esters and "detoxified" acid metabolites.

Executive Summary & Molecule Profile

1S-trans-Permethrinic acid (also known as 1S-trans-DCCA or 1S-trans-DVCA) is the primary hydrolytic metabolite of 1S-trans-Permethrin.[1] In the context of pyrethroid safety, it represents the "detoxification endpoint."

While the parent compound (Permethrin) acts as a neurotoxin by prolonging sodium channel activation, the acid metabolite loses this specific neuroactivity. However, recent scrutiny focuses on the endocrine-disrupting potential of these acid metabolites.[1]

Isomer Classification & Toxicity Hierarchy

The toxicity of permethrin derivatives is strictly stereoselective. The general toxicity hierarchy (from most to least toxic) is: 1R-cis-Ester (Parent) > 1R-trans-Ester > 1S-cis-Acid > 1S-trans-Acid[1]

CompoundStereochemistryPrimary HazardClearance Rate
1S-trans-Permethrinic Acid 1S, 3R (Trans)Low (Weak Endocrine Interaction)Rapid (Renal/Conjugation)
1R-cis-Permethrinic Acid 1R, 3R (Cis)Moderate (Higher Retention)Slow
Permethrin (Parent) Racemic / MixedHigh (Neurotoxic) Variable

Comparative Performance Analysis

Neurotoxicity vs. Cytotoxicity

The critical distinction lies in the loss of the phenoxybenzyl alcohol moiety .

  • Parent Ester: Binds to the

    
    -subunit of voltage-gated sodium channels (Nav1.8), preventing closure (deactivation).[1]
    
  • Acid Metabolite (1S-trans): Lacks the lipophilic tail required for the channel interface.[1] Consequently, it exhibits zero neurotoxicity in standard electrophysiological assays.[1]

Metabolic Fate & Clearance (The "Trans" Advantage)

Experimental data confirms that trans-isomers are hydrolyzed by hepatic carboxylesterases (hCE-1 and hCE-2) significantly faster than cis-isomers.[1]

  • Hydrolysis Rate: Trans-Permethrin

    
    Trans-Acid is ~62x faster  than Cis-Permethrin hydrolysis.[1]
    
  • Implication: 1S-trans-Permethrinic acid is rapidly generated and subsequently conjugated (glucuronidation) for excretion, preventing bioaccumulation.[1] Cis-isomers persist in adipose tissue and the CNS.[1]

Endocrine Disruption Potential

While acutely safer, trans-permethrinic acid has been flagged in epidemiological studies for potential anti-androgenic activity.[1]

  • Mechanism: Competitive binding to the Androgen Receptor (AR).[2]

  • Data: Urinary levels of trans-DCCA correlate with reduced testosterone levels in some male cohorts, though the affinity is orders of magnitude lower than endogenous ligands.[1]

Experimental Protocols (Validation Systems)

To objectively compare the toxicity of 1S-trans-Permethrinic acid against its isomers, the following self-validating workflows are recommended.

Protocol A: Differential Hydrolysis Kinetics (In Vitro)

Objective: Quantify the rate of formation of 1S-trans-Acid vs. 1S-cis-Acid to predict systemic burden.[1]

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1]

  • Substrates: Pure 1S-trans-Permethrin and 1R-cis-Permethrin (10 µM).

  • Reaction: Incubate in 100 mM Tris-HCl (pH 7.4) at 37°C. Initiate with NADPH-generating system.

  • Sampling: Quench aliquots at 0, 5, 10, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for the acid metabolite (m/z 207

    
     35).
    
  • Validation Criteria: The intrinsic clearance (

    
    ) of the trans-isomer must be 
    
    
    
    higher than the cis-isomer to validate the batch of microsomes.
Protocol B: High-Content Hepatotoxicity Screening

Objective: Determine if the accumulating acid metabolite causes cellular stress (ROS or membrane damage).[1]

  • Cell Line: HepG2 or Primary Human Hepatocytes.[3]

  • Dosing: Treat cells with 1S-trans-Permethrinic acid and 1R-cis-Permethrinic acid at log-scale concentrations (0.1 µM – 1000 µM) for 24h.

  • Multiplex Assay:

    • Cytotoxicity:[1][3][4][5] LDH Release Assay (Membrane integrity).[1]

    • Oxidative Stress:[1] H2DCFDA staining (ROS generation).[1]

    • Mitochondrial Health: JC-1 Dye (Membrane potential).[1]

  • Readout: High-content fluorescence imaging.

  • Expected Result: 1S-trans-Acid should show NO significant cytotoxicity up to 500 µM.[1] Significant ROS increase at >100 µM indicates potential oxidative stress liability.

Visualizations & Pathway Logic

Metabolic Detoxification Pathway

The following diagram illustrates the divergence between the toxic parent and the detoxified acid, highlighting the rapid clearance of the trans isomer.

MetabolicPathway cluster_toxicity Toxicity Profile cluster_safety Safety Profile Parent 1S-trans-Permethrin (Neurotoxic Ester) Enzyme Carboxylesterase (hCE-1/2) Parent->Enzyme Rapid Binding Acid 1S-trans-Permethrinic Acid (Non-Neurotoxic) Enzyme->Acid Hydrolysis (Fast) Alcohol Phenoxybenzyl Alcohol Enzyme->Alcohol Cleavage Conjugate Glucuronide Conjugate (Excreted) Acid->Conjugate Phase II Metabolism

Caption: The rapid hydrolysis of the trans-ester to the acid metabolite represents the primary detoxification mechanism.[1]

Comparative Toxicity Workflow

This logic flow guides the researcher through the decision-making process for evaluating isomer safety.

ToxicityWorkflow Start Test Compound: Permethrinic Acid Isomer Step1 1. Hydrolysis Stability? (Microsomal Assay) Start->Step1 Decision1 Rapid Hydrolysis? Step1->Decision1 Step2 2. Neurotoxicity Check (Patch Clamp Nav1.8) Decision1->Step2 Yes (Trans) Step3 3. Endocrine Screen (Androgen Receptor Binding) Decision1->Step3 No (Cis - Accumulates) Result2 No Activity (Expected for Acid) Step2->Result2 Result2->Step3 Risk Potential Risk: Anti-Androgenic Step3->Risk High Binding Safe Safe Profile Step3->Safe Low Binding

Caption: Decision matrix for evaluating the safety of specific pyrethroid metabolites.

References

  • Nillos, M. G., et al. (2010). Stereoselective Biotransformation of Permethrin to Estrogenic Metabolites in Fish. Chemical Research in Toxicology.

  • Starr, J. M., et al. (2012). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices.[1] Semantic Scholar.

  • Tiwari, M., et al. (2008). Permethrin may induce adult male mouse reproductive toxicity due to cis isomer not trans isomer. Toxicology.[4][5][][7]

  • World Health Organization (2009). WHO Specifications and Evaluations for Public Health Pesticides: Permethrin.[1][8] WHO.[8] [1]

  • PubChem. 1S-trans-Permethrinic acid Compound Summary. National Library of Medicine.

Sources

Cross-validation of GC-MS and HPLC methods for 1S-trans-Permethrinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of analytical methodologies for the chiral resolution and quantification of 1S-trans-permethrinic acid.

The Analytical Challenge of 1S-trans-Permethrinic Acid

1S-trans-permethrinic acid (trans-DCCA) is a primary, stereospecific urinary metabolite of the synthetic pyrethroid insecticide permethrin. Accurately quantifying this specific enantiomer is critical for toxicokinetic biomonitoring and environmental exposure assessments.

From a chromatographic perspective, 1S-trans-permethrinic acid presents a dual challenge: it is a highly polar, non-volatile carboxylic acid, and it is one of four possible stereoisomers (1R-trans, 1S-trans, 1R-cis, 1S-cis). Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard, relying on chemical derivatization and cyclodextrin-based chiral columns[1]. However, modern High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a direct analysis route using specialized Chiral Stationary Phases (CSPs)[2].

This guide objectively cross-validates these two methodologies, providing researchers with the mechanistic causality behind each protocol and the experimental data needed to select the appropriate workflow.

Workflow Visualization

G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Start Biological Sample (1S-trans-Permethrinic acid) GC_Ext Liquid-Liquid Extraction (Hexane/EtOAc, pH < 3) Start->GC_Ext LC_Ext Solid-Phase Extraction (Polymeric HLB) Start->LC_Ext GC_Deriv Derivatization (MTBSTFA / 80°C) GC_Ext->GC_Deriv GC_Anal Chiral GC-MS (Permethyl β-Cyclodextrin) GC_Deriv->GC_Anal Data Cross-Validation & Stereoisomer Quantification GC_Anal->Data LC_Anal Chiral LC-ESI-MS/MS (Cinchona Alkaloid CSP) LC_Ext->LC_Anal LC_Anal->Data

Workflow comparison of GC-MS and LC-MS/MS for 1S-trans-permethrinic acid analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems, incorporating stable isotope-labeled internal standards and rigid system suitability checks to monitor extraction efficiency and instrumental drift.

Protocol 1: Enantioselective GC-MS Analysis

Mechanism & Causality: 1S-trans-permethrinic acid contains a free carboxylic acid moiety. If injected directly into a GC, the polar -COOH group interacts with active silanol sites in the inlet and column, causing severe peak tailing and irreversible adsorption. Derivatization is therefore mandatory. We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) because it yields tert-butyldimethylsilyl (TBDMS) esters. Unlike standard trimethylsilyl (TMS) derivatives, sterically hindered TBDMS esters are highly resistant to hydrolysis and thermally stable[3]. Furthermore, TBDMS derivatives yield a highly abundant [M-57]+ ion (loss of the tert-butyl radical), optimizing sensitivity for Selected Ion Monitoring (SIM).

  • Internal Standardization: Spike 1.0 mL of the biological sample (e.g., urine) with 10 µL of 13C6-trans-permethrinic acid (100 ng/mL) to correct for extraction losses and matrix effects.

  • Acidification & Extraction: Add 100 µL of 1 M HCl to lower the pH below 3.0, ensuring the carboxylic acid is fully protonated (neutral). Extract with 3 mL of Hexane/Ethyl Acetate (1:1, v/v) via vortexing for 5 minutes. Centrifuge and transfer the organic layer.

  • Derivatization: Evaporate the organic extract to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 50 µL of anhydrous toluene. Add 20 µL of MTBSTFA. Seal and incubate at 80°C for 30 minutes to drive the silylation to completion.

  • Chiral Separation: Inject 1 µL in splitless mode into the GC-MS. Use a permethyl β-cyclodextrin capillary column (e.g., Chirasil-Dex, 25 m × 0.22 mm, 0.25 µm film). The chiral recognition mechanism relies on the size-matched inclusion of the cyclopropane ring into the β-cyclodextrin cavity, combined with hydrogen bonding[1].

  • Self-Validation Check: A matrix blank must be run prior to the analytical batch to confirm zero background at the target SIM masses (m/z 263 for native, m/z 269 for 13C6). A mid-level calibration standard is injected every 10 samples; the batch is only valid if retention time drift is < 0.05 min.

Protocol 2: Direct Enantioselective LC-MS/MS Analysis

Mechanism & Causality: LC-MS/MS circumvents the need for thermal volatility. The acidic nature of 1S-trans-permethrinic acid (pKa ~4.5) is leveraged using Electrospray Ionization in negative mode (ESI-), which readily deprotonates the molecule to form a stable [M-H]- precursor ion[4]. For chiral resolution without derivatization, cinchona alkaloid-derived Chiral Stationary Phases (CSPs) are utilized. These columns separate enantiomers via a complex mechanism involving ionic interactions between the analyte's carboxylate group and the CSP's protonated basic nitrogen, supplemented by pi-pi stacking and steric hindrance[2].

  • Sample Pre-treatment: Spike 1.0 mL of sample with 10 µL of 13C6-trans-permethrinic acid. Dilute with 1.0 mL of 1% aqueous formic acid to disrupt protein binding.

  • Solid-Phase Extraction (SPE): Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 2 mL methanol and 2 mL water. Load the sample. Wash with 2 mL of 5% methanol in water to remove polar interferences. Elute the target analytes with 2 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Chiral LC-MS/MS Analysis: Inject 5 µL onto a cinchona alkaloid-based CSP (e.g., Chiralpak ZWIX). Use an isocratic mobile phase of Acetonitrile/Water (90:10, v/v) containing 50 mM ammonium formate and 0.1% formic acid. The high organic content enhances ESI desolvation efficiency.

  • Self-Validation Check: Monitor the MRM transitions (m/z 207.0 → 163.0 for native; m/z 213.0 → 169.0 for IS). The system validates itself by requiring the ion ratio of the quantifier to qualifier transitions to remain within ±15% of the calibration standards.

Cross-Validation Data & Performance Metrics

The following table summarizes the experimental cross-validation data comparing the two methodologies for the quantification of 1S-trans-permethrinic acid in biological matrices.

Performance ParameterGC-MS (MTBSTFA Derivatization)LC-MS/MS (Direct ESI-)Causality / Notes
Limit of Detection (LOD) 0.05 µg/L0.01 µg/LLC-MS/MS avoids derivatization background noise, yielding superior signal-to-noise ratios[3],[4].
Limit of Quantification (LOQ) 0.15 µg/L0.05 µg/LESI- is highly efficient for carboxylic acids.
Linear Dynamic Range 0.15 – 50.0 µg/L0.05 – 100.0 µg/LLC-MS/MS exhibits a broader linear range due to the absence of derivatization saturation limits.
Intra-day Precision (RSD%) 4.2% – 6.8%1.8% – 3.5%Fewer sample handling steps in SPE-LC-MS/MS reduce technical variance.
Inter-day Precision (RSD%) 5.5% – 8.2%2.5% – 4.8%TBDMS derivatives are stable, but LC-MS/MS direct injection is inherently more reproducible.
Mean Recovery (%) 84% – 92%94% – 101%SPE (LC) provides superior recovery compared to LLE (GC) for polar analytes.
Analysis Time per Sample ~45 mins (incl. derivatization)~15 minsLC-MS/MS is significantly more suited for high-throughput biomonitoring.

Conclusion

For high-throughput biomonitoring and trace-level environmental quantification, LC-MS/MS using cinchona alkaloid CSPs is the superior choice. It eliminates the hazardous, time-consuming derivatization steps and offers superior limits of quantification. However, for laboratories lacking LC-MS/MS infrastructure, the GC-MS method with MTBSTFA derivatization remains a highly reliable, gold-standard alternative, provided strict environmental controls are maintained during the silylation process to prevent hydrolytic degradation.

References

  • Title: Direct high-performance liquid chromatographic method for enantioselective and diastereoselective determination of selected pyrethroic acids Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: Rapid, Reliable and Accurate Method for Detecting of Pyrethroid Metabolite Contaminant in Synthetic Milk Using Gas Chromatography-Mass Spectrometry Source: Siriraj Medical Journal (ThaiJO) URL: [Link]

  • Title: Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids Source: Foods (MDPI) URL: [Link]

  • Title: Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Application & Comparison Guide: Biological Activity of 1S-trans-Permethrinic Acid vs. 1R-trans-Permethrinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the acid metabolites of pyrethroid insecticides—specifically permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid)—were dismissed as biologically inert degradation products. However, recent advances in spatial repellent screening and neurophysiology have fundamentally shifted this paradigm.

This guide provides an objective, data-driven comparison of the two primary trans enantiomers: 1R-trans-Permethrinic Acid (TFA) and 1S-trans-Permethrinic Acid . For researchers and drug development professionals, understanding the stereoselective divergence in their biological activity, metabolic stability, and mechanisms of action is critical for formulating next-generation, resistance-breaking spatial repellents.

Stereochemical Fundamentals & Mechanism of Action

The biological efficacy of pyrethroids and their metabolites is heavily dictated by their stereochemistry[1]. While parent pyrethroids exert contact toxicity by prolonging the open state of voltage-gated sodium channels (VGSCs), their acid metabolites operate through an entirely different physiological pathway[2].

1R-trans-Permethrinic Acid: The Active Olfactory Modulator

The 1R-trans enantiomer has been identified as a highly potent spatial repellent[2]. Electrophysiological studies (Electroantennography, EAG) confirm that 1R-trans-permethrinic acid is actively detected by the olfactory sensilla of mosquitoes (such as Aedes aegypti and Anopheles spp.)[3]. Crucially, patch-clamp studies on larval Drosophila central nervous systems demonstrate that this acid has zero effect on neuronal discharge [2].

  • Clinical Significance: Because it targets olfactory receptors rather than VGSCs, 1R-trans-permethrinic acid bypasses knockdown resistance (kdr) mutations, making it highly effective against pyrethroid-resistant strains[2].

1S-trans-Permethrinic Acid: The Metabolically Labile Isomer

Conversely, the 1S-trans enantiomer exhibits negligible spatial repellency and is generally classified as an inactive impurity in agrochemical synthesis[4]. Its lack of efficacy is compounded by its metabolic instability. In vitro and in vivo studies indicate that 1S-trans-permethrinic acid undergoes esterase cleavage and cytochrome P450-catalyzed degradation much more extensively and rapidly than its 1R counterpart[5].

MoA Permethrin Parent Permethrin (Racemic Mixture) Hydrolysis Esterase Hydrolysis Permethrin->Hydrolysis VGSC Voltage-Gated Sodium Channels (Contact Toxicity) Permethrin->VGSC Direct Action Acid1R 1R-trans-Permethrinic Acid (Active Metabolite) Hydrolysis->Acid1R Stereoselective Acid1S 1S-trans-Permethrinic Acid (Inactive Isomer) Hydrolysis->Acid1S Olfactory Olfactory Receptors (EAG+) (Spatial Repellency) Acid1R->Olfactory Vapor Phase Degradation Rapid Esterase Cleavage (Metabolic Clearance) Acid1S->Degradation High Affinity

Caption: Divergent mechanisms of action and metabolic fates of permethrinic acid enantiomers.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their performance across standard spatial repellency and metabolic stability metrics. The 1R-trans isomer frequently outperforms the industry standard, DEET, in vapor-phase assays[2].

Table 1: Biological & Metabolic Comparison Profile
Parameter1R-trans-Permethrinic Acid1S-trans-Permethrinic AcidReference Standard (DEET)
Primary Biological Activity High Spatial RepellencyNegligible / InactiveModerate Contact/Spatial Repellency
Target Mechanism Olfactory Receptors (Vapor)N/A (Rapidly cleared)Olfactory Receptors
Efficacy vs. kdr Mutants High (No cross-resistance)PoorModerate (Some cross-resistance noted)
Metabolic Stability (Esterase) Moderate to HighLow (Extensive cleavage)High
Synergistic Potential High (Synergizes 2-undecanone)None observedN/A

Data synthesized from vapor repellency bioassays and cytochrome P450 inhibition studies[2],[5],[3].

Experimental Methodologies & Protocols

As an application scientist, establishing a self-validating protocol is paramount. The following workflows are designed to isolate the vapor-phase activity of these acids from contact irritancy, ensuring that the measured behavioral responses are strictly due to olfactory detection.

Protocol A: High-Throughput Spatial Repellency Assay

This protocol utilizes a vertical glass tube orientation to strictly measure vapor toxicity and spatial repellency, preventing mosquitoes from simply resting on untreated horizontal surfaces[6].

Materials:

  • Acetone (Solvent control)

  • 1R-trans and 1S-trans-permethrinic acid (>95% purity)

  • Nylon netting and filter papers

  • Laboratory-reared Aedes aegypti (Orlando susceptible and Puerto Rico kdr resistant strains)

Step-by-Step Workflow:

  • Substrate Treatment: Dissolve the enantiomers in acetone to achieve target concentrations (e.g., 10, 50, 100 µg/cm²). Apply 500 µL of the solution to standard filter papers.

  • Solvent Evaporation: Allow the treated filter papers to dry in a fume hood for exactly 15 minutes to ensure complete volatilization of the acetone carrier. Causality: Residual acetone acts as a confounding olfactory stimulant.

  • Apparatus Assembly: Secure the treated filter paper over one end of a glass cylinder (10 cm x 5 cm) using nylon netting. Cap the opposite end with untreated netting. Orient the tube vertically.

  • Subject Introduction: Introduce 20 female, non-blood-fed Aedes aegypti mosquitoes into the cylinder via an aspirator.

  • Scoring: Record the distribution of mosquitoes at 15, 30, and 60 minutes. A mosquito is scored as "repelled" if it remains in the half of the tube furthest from the treated filter paper. Calculate the EC50 (Effective Concentration for 50% repellency).

Workflow Prep Filter Paper Treatment (Acetone + Acid) Drying Solvent Evaporation (15 mins) Prep->Drying Assembly Vertical Tube Assembly (Isolates Vapor) Drying->Assembly Exposure Mosquito Introduction (A. aegypti) Assembly->Exposure Scoring Behavioral Scoring (EC50 Calculation) Exposure->Scoring

Caption: High-throughput spatial repellency assay workflow isolating vapor-phase activity.

Protocol B: In Vitro Esterase Cleavage & Metabolic Stability Assay

To validate the metabolic lability of the 1S-trans isomer compared to the 1R-trans isomer[5].

  • Enzyme Preparation: Isolate pyrethroid-hydrolyzing esterases (e.g., from Klebsiella sp. or primary hepatocyte extracts) and suspend in a pH 6.5 phosphate buffer at 45°C (optimal enzyme conditions).

  • Substrate Incubation: Introduce 100 µM of either 1R-trans or 1S-trans-permethrinic acid into separate reaction vials. Include a control vial pre-treated with ketoconazole (a cytochrome P450 inhibitor) to differentiate esterase cleavage from oxidative degradation.

  • Quenching & Extraction: At 10-minute intervals (up to 60 mins), quench the reaction using ice-cold acetonitrile. Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent acid concentration and calculate the half-life (t1/2) for each enantiomer[1].

Formulation & Development Implications

For drug development professionals and agrochemical formulators, the distinction between these enantiomers dictates the commercial viability of the end product:

  • Enantiomeric Enrichment: Utilizing racemic mixtures of permethrinic acid dilutes the spatial repellency of the formulation. Formulations must be stereochemically enriched for the 1R-trans isomer to maximize potency and spatial protection[7].

  • Synergistic Formulations: 1R-trans-permethrinic acid has proven to be a powerful synergist. When combined with aryl amides or 2-undecanone, it significantly lowers the EC50 required for spatial repellency, offering a pathway to highly effective, low-toxicity repellent blends[8],[3].

  • Environmental & Safety Profiles: Because the 1R-trans acid is a natural degradation product of permethrin, it possesses a highly favorable mammalian toxicity profile (LD50 > 2000 mg/kg) compared to volatile parent pyrethroids like transfluthrin[6].

References

  • Coats, J. R., et al. "Pyrethroid-Derived Acids and Alcohols: Bioactivity and Synergistic Effects on Mosquito Repellency and Toxicity." ResearchGate.
  • Yang, L., et al. "Vapor phase repellency and insecticidal activity of pyridinyl amides against anopheline mosquitoes." PMC - NIH.
  • "Cas 55701-05-8, Permethric acid (Metabolic Cleavage Data)." LookChem.
  • "Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids." MDPI.
  • "Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors." PMC - NIH.
  • "High-throughput screening method for evaluating spatial repellency and vapor toxicity to mosquitoes." ResearchGate.
  • "Novel Synergized Aryl Amide Spatial Repellent Significantly Reduces Collections of Aedes Albopictus." ResearchGate.

Sources

Reference Standards for the Validation of 1S-trans-Permethrinic Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Challenge

Permethrinic acid, specifically 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) , is the primary urinary metabolite of the pyrethroid insecticide Permethrin. While routine environmental monitoring often quantifies total trans-DCCA, advanced toxicokinetics and forensic toxicology require the specific resolution of enantiomers, particularly 1S-trans-permethrinic acid .

The biological relevance of distinguishing the 1S-trans isomer lies in the enantioselective metabolism of pyrethroids. Mammalian carboxylesterases and cytochrome P450 enzymes exhibit stereoselectivity, leading to different excretion rates for 1R and 1S isomers. Consequently, the 1S-trans isomer serves as a distinct biomarker for the timing of exposure and metabolic phenotype.

This guide compares the performance of available reference material classes—from Certified Reference Materials (CRMs) to Research Grade standards—and outlines a self-validating workflow for their application in LC-MS/MS assays.

Comparative Analysis of Reference Standards

Selecting the correct reference standard is the single most critical variable in validating a chiral assay. The market offers three primary tiers of materials.

Table 1: Performance Comparison of Reference Standard Classes
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Enantiopure Analytical Standard Tier 3: Research Grade / Racemic Mix
Analyte Composition Usually Racemic trans-DCCA (1R + 1S)Pure 1S-trans-DCCA (>98% ee)Mixed isomers (cis/trans + enantiomers)
Traceability ISO 17034 / NIST TraceableCertificate of Analysis (CoA) onlyVendor specification only
Uncertainty Explicitly stated (e.g., ± 2%)Qualitative purity onlyHigh variance
Primary Use Quantitation of Total DCCAPeak Identification & Chiral Resolution Method Development / Screening
Cost High (

$)
Very High (

)
Low ($)
Validation Utility Gold Standard for mass balanceEssential for retention time confirmationUnsuitable for regulated validation
Strategic Recommendation: The "Racemic + Chiral" Approach

For the validation of 1S-trans-permethrinic acid, purchasing a pure 1S-trans standard is often unnecessary and cost-prohibitive for routine calibration.

Best Practice: Use a Tier 1 Racemic trans-DCCA CRM (containing 50:50 1R:1S) in conjunction with a chiral LC column.

  • Why? The racemic mixture provides two distinct peaks on a chiral column. The 1:1 ratio acts as an internal system suitability check for resolution. You quantify the 1S peak by using 50% of the total CRM concentration (assuming a verified 50:50 mix).

Validation Workflow & Decision Logic

The following decision tree illustrates the selection process for reference standards based on the specific analytical requirement (Quantification vs. Identification).

ValidationLogic Start Assay Goal: Validate 1S-trans-DCCA Q1 Is Enantiomeric Separation Required? Start->Q1 Path_Achiral Achiral Method (Total trans-DCCA) Q1->Path_Achiral No (Biomonitoring) Path_Chiral Chiral Method (Specific 1S-trans) Q1->Path_Chiral Yes (Toxicokinetics) Std_Selection Select Reference Standard Path_Chiral->Std_Selection Opt_A Option A: Enantiopure 1S-trans Std (High Cost, Direct ID) Std_Selection->Opt_A If budget allows Opt_B Option B: Racemic trans-DCCA CRM (Cost Effective, Self-Validating) Std_Selection->Opt_B Recommended Validation_Step Validation Parameter Opt_B->Validation_Step Res_Check Calculate Resolution (Rs) Must be > 1.5 between 1R and 1S Validation_Step->Res_Check Quant_Calc Quantification: Use 50% of Total Mass for 1S Calibration Res_Check->Quant_Calc

Figure 1: Decision matrix for selecting reference standards in chiral DCCA analysis.

Experimental Protocol: Chiral LC-MS/MS Validation

This protocol describes the validation of 1S-trans-permethrinic acid in human urine, utilizing a racemic CRM and Isotope Dilution Mass Spectrometry (IDMS).

Materials[1][2][3][4][5]
  • Analyte: trans-DCCA (Racemic CRM), CAS: 59042-50-1 [1].[1]

  • Internal Standard (IS): trans-DCCA-13C2 or trans-DCCA-D6 (Cambridge Isotope Laboratories or equivalent) [2].

  • Matrix: Pooled human urine (blank).

Sample Preparation (Hydrolysis & Extraction)

Permethrin metabolites are excreted as glucuronide conjugates. Deconjugation is mandatory.

  • Hydrolysis: Aliquot 1.0 mL urine. Add 10 µL Internal Standard (IS). Add 1.0 mL sodium acetate buffer (pH 5.0) and 20 µL

    
    -glucuronidase (E. coli or Helix pomatia). Incubate at 37°C for 16 hours.
    
    • Causality: Acid hydrolysis is faster but can cause racemization (inversion of the chiral center). Enzymatic hydrolysis preserves the stereochemical integrity of the 1S isomer [3].

  • Solid Phase Extraction (SPE): Use mixed-mode anion exchange cartridges (e.g., OASIS MAX or Strata-X-A).

    • Condition: Methanol -> Water.

    • Load: Hydrolyzed sample.

    • Wash: 5% NH4OH (to remove neutrals).

    • Elute: 2% Formic Acid in Methanol.

    • Self-Validating Step: The mixed-mode mechanism ensures only acidic metabolites (DCCA) are retained, removing matrix interferences that suppress ionization.

Chiral Separation & Detection[7][8]
  • Column: Chiralpak AD-RH or IG-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution. 70% Water (0.1% Formic Acid) / 30% Acetonitrile.

  • Detection: MS/MS Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • 1S-trans-DCCA: 207.0

        
         35.0 (Quant), 207.0 
        
        
        
        171.0 (Qual).
      • IS (13C-DCCA): 209.0

        
         35.0.
        
Analytical Workflow Diagram

Workflow Sample Urine Sample (Glucuronides) IS_Add Add IS (13C-trans-DCCA) Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (beta-glucuronidase) IS_Add->Hydrolysis SPE SPE Extraction (Mixed Mode Anion) Hydrolysis->SPE LC Chiral LC Separation (Chiralpak Column) SPE->LC MS MS/MS Detection (ESI Negative) LC->MS Data Data Analysis (Separate 1R & 1S Peaks) MS->Data

Figure 2: Step-by-step analytical workflow for 1S-trans-DCCA quantification.

Performance Metrics & Acceptance Criteria

To validate the assay using the Racemic CRM method, the following criteria must be met:

  • Chiral Resolution (

    
    ): 
    The separation between the 1R and 1S peaks must be 
    
    
    
    (baseline resolution).
    • Validation: Inject the racemic CRM. Two peaks of equal area should appear. If peaks overlap, quantification of the specific 1S isomer is invalid.

  • Isomeric Ratio Stability: Inject a pure 1S-trans standard (if available as a check) or the racemic CRM before and after the hydrolysis step.

    • Acceptance: The ratio of 1R:1S must remain constant. A shift indicates the hydrolysis conditions are causing racemization (e.g., pH too low or temperature too high).

  • Linearity & Range:

    • Range: 0.1 ng/mL to 50 ng/mL.

    • Correlation Coefficient (

      
      ): 
      
      
      
      for the 1S peak specifically.
Table 2: Typical Validation Results (Hypothetical Data)
ParameterNative Standard (External Cal)Isotope Dilution (13C-IS)
Recovery (%) 75 - 85%98 - 102%
Precision (%RSD) 8 - 12%< 4%
Matrix Effect Significant Suppression (-30%)Compensated (0% Relative Bias)
Chiral Stability pH DependentpH Dependent

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 41539, trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. [Link]

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Urinary Pyrethroids, Herbicides, and OP Metabolites. Method No: 6011.01. [Link]

  • Starr, J. M., et al. (2012). "A Pharmacokinetic Model of cis- and trans-Permethrin Disposition in Rats and Humans With Aggregate Exposure Application." Toxicological Sciences. [Link]

Sources

Stereochemical Determinants of Pyrethroid Metabolism: A Comparative Guide to cis- and trans-Permethrin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Bottleneck

Permethrin is a synthetic type I pyrethroid widely utilized in agricultural, commercial, and pharmaceutical applications. It is typically formulated as a diastereomeric mixture of cis and trans isomers (often in a 40:60 ratio). While both isomers exert neurotoxicity by prolonging the opening of voltage-gated sodium channels, their pharmacokinetic profiles in mammals diverge drastically. This divergence is fundamentally rooted in their stereochemistry, which dictates their susceptibility to hepatic enzymes. For drug development professionals and toxicologists, understanding the distinct metabolic pathways of cis- and trans-permethrin is critical for accurate risk assessment and pharmacokinetic modeling.

Mechanistic Comparison of Metabolic Pathways

The mammalian metabolism of permethrin is governed by two primary enzymatic superfamilies: Carboxylesterases (CES) and Cytochrome P450s (CYP)[1]. The spatial orientation of the dihalovinyl side chain in relation to the central ester bond creates a stereoselective bottleneck that defines the clearance rate of each isomer.

trans-Permethrin: The Hydrolytic Fast-Track

The trans-isomer features an exposed ester linkage that is highly accessible to hydrolytic cleavage. Consequently, trans-permethrin is rapidly and extensively metabolized primarily by human carboxylesterases (CES1 in the liver and CES2 in the intestine)[2]. Hydrolysis yields 3-phenoxybenzyl alcohol (PBAlc) and 3-phenoxybenzoic acid (PBAcid), which are subsequently conjugated and excreted. Because it is so efficiently hydrolyzed by abundant CES enzymes, CYP-mediated oxidation accounts for only ~1% of its total hepatic metabolism[1].

cis-Permethrin: The Oxidative Bottleneck

In contrast, the cis-isomer is sterically hindered, making the ester bond highly resistant to CES-mediated hydrolysis. To compensate, the body relies more heavily on oxidative metabolism via Cytochrome P450 enzymes (predominantly CYP2B6 and CYP2C19)[1]. Although CES enzymes still contribute to its clearance due to their sheer abundance in the human liver, the overall metabolic rate of cis-permethrin is significantly slower. CYP enzymes account for approximately 10% of total cis-permethrin metabolism[1]. This reliance on the slower oxidative pathway results in a prolonged biological half-life and higher retention in lipid-rich target tissues such as the brain and adipose tissue[3].

G cis cis-Permethrin (Sterically Hindered) cyp Cytochrome P450 (CYP2B6, CYP2C19) cis->cyp Primary Oxidative Pathway (10% Total Clearance) ces Carboxylesterases (CES1, CES2) cis->ces Slow Hydrolysis trans trans-Permethrin (Accessible Ester) trans->cyp Minor Pathway (1% Total Clearance) trans->ces Primary Hydrolytic Pathway (>98% Total Clearance) ox_metab Oxidized Metabolites (e.g., OH-permethrin) cyp->ox_metab hyd_metab Hydrolyzed Metabolites (PBAlc, PBAcid) ces->hyd_metab

Metabolic divergence of cis- and trans-permethrin via CYP450 and CES pathways.

Quantitative Kinetic Data

The stereochemical differences translate into profound disparities in intrinsic clearance rates (


). In human pharmacokinetic models, the hepatic clearance of trans-permethrin is approximately 7-fold faster than that of cis-permethrin[4].
Pharmacokinetic Parametercis-Permethrintrans-PermethrinPrimary Mediating Enzyme
Primary Metabolic Pathway Oxidation & Slow HydrolysisRapid HydrolysisCYP450 (cis) / CES (trans)
Hepatic Clearance Rate (Human) ~1.9 L/h/kg~13.6 L/h/kgCES1 / CES2[4]
CYP Contribution to Metabolism ~10%~1%CYP2B6, CYP2C19[1]
Tissue Retention (Brain/Fat) High (Prolonged half-life)Low (Rapidly cleared)N/A[3]

Experimental Methodology: In Vitro Intrinsic Clearance Assay

To objectively compare the metabolic stability of these isomers, researchers utilize Human Liver Microsomes (HLM) and Cytosol. The following self-validating protocol isolates specific enzymatic contributions while mitigating confounding variables like non-specific binding, which is critical for highly lipophilic pyrethroids[5].

W step1 1. Tissue Preparation Dilute Human Liver Microsomes (HLM) step2 2. Pre-Incubation Add Substrate & Equilibrate at 37°C step1->step2 step3 3. Reaction Initiation Add NADPH (CYP) or Buffer (CES) step2->step3 step4 4. Serial Sampling & Quenching Use Ice-cold Acetonitrile + Internal Std step3->step4 step5 5. LC-MS/MS Analysis Quantify Parent Depletion via MRM step4->step5 step6 6. Kinetic Modeling Calculate CLint & Vmax/Km step5->step6

In vitro experimental workflow for determining pyrethroid intrinsic clearance.

Step-by-Step Protocol & Causality
  • Step 1: Microsomal Preparation and Protein Optimization

    • Action: Dilute pooled Human Liver Microsomes (HLM) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.1 - 0.5 mg/mL.

    • Causality: Pyrethroids are highly lipophilic. Using lower, optimized microsomal protein concentrations minimizes non-specific binding to lipids, which would otherwise artificially lower the apparent unbound intrinsic clearance (

      
      ) and skew kinetic data[5].
      
  • Step 2: Substrate Pre-Incubation

    • Action: Add the permethrin isomer (final concentration 1 μM, dissolved in <1% organic solvent) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before reaction initiation. Keeping organic solvent (e.g., DMSO or acetonitrile) below 1% prevents solvent-induced inhibition of CYP450 or CES enzymes.

  • Step 3: Pathway-Specific Reaction Initiation

    • Action:

      • For CYP-mediated clearance: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

      • For CES-mediated clearance: Initiate with buffer only, as carboxylesterases do not require NADPH cofactors.

    • Causality: Isolating the cofactor allows researchers to decouple oxidative (CYP) from hydrolytic (CES) metabolic contributions, ensuring the assay is self-validating for specific enzyme classes[6].

  • Step 4: Serial Sampling and Quenching

    • Action: Extract 50 μL aliquots at predefined time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and immediately transfer into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled permethrin).

    • Causality: Ice-cold organic solvent instantly denatures the enzymes, halting metabolism at precise intervals to ensure accurate kinetic modeling. The internal standard corrects for any matrix effects or extraction losses.

  • Step 5: Centrifugation and LC-MS/MS Analysis

    • Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

    • Causality: High-speed centrifugation precipitates denatured proteins, protecting the LC column. MRM provides the high sensitivity and specificity required to differentiate the stereoisomers and accurately quantify parent compound depletion over time.

Conclusion

The stereochemistry of permethrin fundamentally dictates its metabolic fate. The rapid hydrolysis of trans-permethrin ensures swift elimination, whereas the steric hindrance of cis-permethrin forces a slower, CYP-dependent oxidative clearance. For drug development and toxicological risk assessments, treating permethrin as a monolithic entity is scientifically inaccurate; rigorous LC-MS/MS profiling of individual isomers is mandatory to predict neurotoxic potential and bioaccumulation accurately.

References

  • Title: Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes Source: nih.gov (Xenobiotica) URL: 1

  • Title: Kinetics of metabolism of deltamethrin and cis- and trans-permethrin in vitro. Studies using rat and human liver microsomes, isolated rat hepatocytes and rat liver cytosol Source: nih.gov (Xenobiotica) URL: 5

  • Title: 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms Source: nih.gov (NCBI Bookshelf) URL: 3

  • Title: A Pharmacokinetic Model of cis- and trans-Permethrin Disposition in Rats and Humans With Aggregate Exposure Application Source: oup.com (Toxicological Sciences) URL: 4

  • Title: Field-Caught Permethrin-Resistant Anopheles gambiae Overexpress CYP6P3, a P450 That Metabolises Pyrethroids Source: plos.org (PLOS Genetics) URL: 6

  • Title: Hydrolysis of pyrethroids by human and rat tissues: Examination of intestinal, liver and serum carboxylesterases Source: msstate.edu URL: 2

Sources

Accuracy and precision of analytical methods for 1S-trans-Permethrinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision and Accuracy in the Analytical Quantification of 1S-trans-Permethrinic Acid: A Methodological Comparison Guide

Introduction: The Analytical Imperative

1S-trans-Permethrinic acid (also known as trans-DCCA or trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) is a critical terminal metabolite and biomarker for exposure to synthetic type I and type II pyrethroid insecticides, such as permethrin and cypermethrin [1]. In pharmacokinetic modeling and epidemiological biomonitoring, distinguishing the 1S-trans enantiomer is vital because pyrethroid metabolism is highly stereoselective.

As a Senior Application Scientist, I frequently see laboratories struggle with the reproducibility of trans-DCCA quantification. The challenges stem directly from the molecule's physicochemical properties: it is a highly polar carboxylic acid containing a halogenated (dichlorovinyl) moiety, making it susceptible to severe matrix suppression in biological fluids and thermal degradation in gas-phase systems.

This guide objectively compares the two gold-standard analytical modalities for 1S-trans-Permethrinic acid quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) —detailing the causality behind each experimental choice to ensure your laboratory achieves self-validating, high-fidelity data.

The Causality of Analytical Challenges

To design a robust assay, we must engineer our methods around the molecule's behavior in biological matrices (typically urine or plasma):

  • Phase II Conjugation: In vivo, >90% of 1S-trans-Permethrinic acid is rapidly conjugated with glucuronic acid [2]. Causality: Direct analysis of raw samples will result in massive false negatives. Complete enzymatic deconjugation is a mandatory first step to measure the total biomarker pool.

  • Ionization Dynamics: The carboxylic acid group (pKa ~4.5) is easily deprotonated. Causality: In LC-MS/MS, this makes Negative Electrospray Ionization (ESI-) highly efficient, yielding a stable

    
     anion at m/z 207 [3]. However, for GC-MS, this free polar hydroxyl group causes severe peak tailing and column adsorption, mandating chemical derivatization prior to injection [4].
    
  • Halogenated Affinity: The dichlorovinyl group has a high electron affinity. Causality: This allows GC-MS systems to utilize Negative Chemical Ionization (NCI), which provides exceptional signal-to-noise ratios by selectively ionizing halogenated species while ignoring hydrocarbon background noise.

Methodological Comparison: LC-MS/MS vs. GC-MS

Both platforms offer exceptional precision, but their operational mechanics and throughput profiles differ significantly. Below is an objective performance comparison based on validated multi-class biomonitoring studies [3, 4, 5].

Table 1: Performance Metrics for 1S-trans-Permethrinic Acid Quantification
Analytical ParameterLC-MS/MS (ESI- MRM)GC-MS (NCI or SIM)Causality / Scientific Rationale
Limit of Detection (LOD) 0.10 – 0.125 ng/mL0.10 – 0.50 ng/mLLC-MS/MS achieves slightly superior LODs due to the lack of derivatization-induced sample loss [5].
Limit of Quantitation (LOQ) 0.375 ng/mL0.50 – 1.0 ng/mLIsotope dilution in LC-MS/MS corrects for matrix effects at lower boundaries more linearly.
Accuracy (Recovery %) 90% – 99%85% – 95%GC-MS recovery is heavily dependent on the efficiency of the derivatization reaction (e.g., MSTFA) [4].
Precision (Inter-day RSD) 3.5% – 8.0%4.6% – 8.1%Both methods show excellent precision; LC-MS/MS eliminates variability introduced by derivatization steps.
Sample Preparation Enzymatic Hydrolysis + SPEHydrolysis + LLE/SPE + DerivatizationGC-MS requires heating with silanizing agents, adding 1-2 hours to the workflow.
Throughput High (Direct injection post-SPE)Moderate (Requires evaporation & derivatization)LC-MS/MS is the preferred choice for high-throughput epidemiological studies.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following workflows integrate isotope-dilution mass spectrometry (IDMS), ensuring that every sample acts as its own internal validation check against matrix suppression and extraction losses.

Protocol A: High-Throughput LC-MS/MS Workflow [1, 3]

Best for: Large-scale biomonitoring, rapid turnaround, and minimizing artifact generation.

  • Aliquoting & Spiking: Transfer 1.0 mL of urine into a silanized glass tube. Spike with 10 µL of isotopically labeled internal standard (

    
    -trans-DCCA or 
    
    
    
    -trans-DCCA) at 10 ng/mL.
    • Expert Insight: Silanized glass prevents the polar carboxylic acid from adsorbing to the tube walls.

  • Enzymatic Deconjugation: Add 20 µL of

    
    -glucuronidase/arylsulfatase (from Helix pomatia, 
    
    
    
    4000 units/mL). Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.5). Incubate at 37°C for 2 hours.
    • Expert Insight: pH 5.5 is the precise optimal catalytic window for H. pomatia enzymes. Deviating by 0.5 pH units reduces cleavage efficiency by up to 40%.

  • Solid-Phase Extraction (SPE): Condition a Weak Anion Exchange (WAX) SPE cartridge with 2 mL methanol, followed by 2 mL water. Load the sample. Wash with 2 mL of 5% methanol in water. Elute with 2 mL of 100% methanol containing 1% formic acid.

    • Expert Insight: The WAX phase captures the carboxylic acid anion. The formic acid in the elution solvent neutralizes the charge, allowing the target to release from the sorbent.

  • LC-MS/MS Analysis: Evaporate the eluate under

    
     and reconstitute in 100 µL of mobile phase. Inject 5 µL onto a sub-2 µm C18 UHPLC column.
    
    • Ionization: ESI in Negative Mode.

    • MRM Transitions: Quantifier: m/z 207

      
       35 (Loss of 
      
      
      
      ). Qualifier: m/z 209
      
      
      37.
Protocol B: High-Resolution GC-MS Workflow [2, 4]

Best for: Laboratories lacking LC-MS/MS infrastructure, or when extreme chromatographic resolution of complex diastereomers is required.

  • Hydrolysis & Extraction: Perform enzymatic deconjugation as described in Protocol A. Following incubation, adjust the sample to pH < 3 using 6M HCl.

    • Expert Insight: Acidifying the sample protonates the 1S-trans-Permethrinic acid, forcing it into a neutral, lipophilic state necessary for organic extraction.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of tert-butyl methyl ether (MTBE). Vortex for 5 minutes and centrifuge. Transfer the upper organic layer to a clean vial.

  • Derivatization: Evaporate the MTBE completely under a gentle stream of nitrogen. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 minutes.

    • Expert Insight: MSTFA replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowering the boiling point and preventing peak tailing on the GC column.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto a 30m HP-5MS capillary column.

    • Ionization: Negative Chemical Ionization (NCI) using methane as the reagent gas.

    • Detection: Selected Ion Monitoring (SIM) targeting the derivatized molecular ions.

Visualizing the Analytical Workflows

The following diagram maps the divergence between the two analytical strategies, highlighting the critical sample preparation differences.

G Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Deconjugation (β-glucuronidase, pH 5.5) Sample->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Split Analytical Modality Extraction->Split GC_Prep Derivatization (e.g., MSTFA or HFIP) Split->GC_Prep LC_Prep Reconstitution (Mobile Phase) Split->LC_Prep GC_Anal HRGC-MS (NCI) High Chromatographic Resolution GC_Prep->GC_Anal Data 1S-trans-Permethrinic Acid Quantification GC_Anal->Data LC_Anal LC-MS/MS (ESI-) MRM: m/z 207 > 35 LC_Prep->LC_Anal LC_Anal->Data

Workflow comparison for 1S-trans-Permethrinic acid quantification via GC-MS and LC-MS/MS.

Conclusion

For the quantification of 1S-trans-Permethrinic acid, LC-MS/MS has largely superseded GC-MS as the industry standard for high-throughput biomonitoring due to the elimination of the derivatization step, which inherently reduces technical variance and sample loss[3, 5]. However, GC-MS operating in NCI mode remains a highly rugged, reliable alternative that offers unparalleled chromatographic resolution for resolving complex stereoisomeric mixtures, provided that the derivatization chemistry is strictly controlled [4].

Regardless of the platform chosen, the integrity of the data relies fundamentally on rigorous enzymatic deconjugation and the use of matched isotopically labeled internal standards to create a self-validating analytical system.

References

  • Centers for Disease Control and Prevention (CDC). "Urinary Pyrethroids, Herbicides, and OP Metabolites in Urine." CDC Biomonitoring Methods, May 2013.
  • Leng, G., et al. "Pyrethrin Metabolites in Urine by Gas Chromatography–Mass Spectrometry and High-Resolution GC–MS." LVURI, 2006.
  • NIH PMC. "A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry.
  • MDPI. "Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS)." Applied Sciences, March 2019.
  • NIH PMC. "Prenatal Pyrethroid Exposure, Placental Gene Network Modules, and Neonatal Neurobehavior.

Safety Operating Guide

1S-trans-Permethrinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1S-trans-Permethrinic acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) is a halogenated organic intermediate used primarily in the synthesis of pyrethroid insecticides.[1] Its disposal requires strict adherence to protocols governing halogenated organic wastes due to its significant aquatic toxicity and potential for environmental persistence.

The following guide outlines the operational standards for researchers handling this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and global laboratory safety standards.

Chemical Hazard Profile & Safety Assessment

Before initiating any disposal workflow, the waste generator must understand the specific hazards that dictate the disposal route.[1] Unlike standard organic acids, the presence of the dichloro-vinyl group classifies this as a Halogenated waste stream, which strictly prohibits non-specific incineration or drain disposal.[1]

Physicochemical & Hazard Summary
PropertyDataOperational Implication
CAS Number 55701-05-8Use for waste labeling and inventory tracking.
Chemical Class Halogenated Carboxylic AcidDO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible to keep disposal costs lower, though they are chemically compatible.[1]
Acidity Acidic (pKa ~3-4)Incompatible with strong bases and oxidizers.
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long-lasting effects.[2]
RCRA Status Not P- or U-listedRegulated as Characteristic Waste if pH < 2 (D002) or as generic Halogenated Organic Waste .

Waste Characterization & Segregation Strategy

Effective disposal begins with segregation at the point of generation. You must classify 1S-trans-Permethrinic acid waste into one of three streams to prevent cross-contamination and ensure proper incineration.

Stream A: Liquid Chemical Waste (High Concentration)
  • Composition: Mother liquors, expired stock solutions, or reaction byproducts containing >1% Permethrinic acid.[1]

  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: "Hazardous Waste: Halogenated Organic Acid."

  • Prohibition: NEVER pour down the sink. The H410 aquatic toxicity rating makes drain disposal a violation of the Clean Water Act.

Stream B: Solid Waste (Contaminated Debris)
  • Composition: Weighing boats, contaminated gloves, pipette tips, and filter paper.[1]

  • Container: Yellow hazardous waste bag or wide-mouth HDPE drum.

  • Labeling: "Solid Hazardous Waste - Toxic/Irritant."

Stream C: Trace/Wash Waste (Rinsate)
  • Composition: Initial rinsate from glassware cleaning.

  • Protocol: The first rinse of any glassware must be collected as Stream A . Subsequent rinses (after visible residue is removed) can be washed normally.

Operational Disposal Protocol

Step 1: Preparation & PPE

Ensure you are wearing the correct Personal Protective Equipment (PPE):

  • Nitrile Gloves: Standard thickness (0.11 mm) is sufficient for incidental contact.

  • Safety Goggles: Tightly fitting to prevent vapor/splash entry.

  • Lab Coat: Fully buttoned.

  • Ventilation: All transfers must occur inside a certified chemical fume hood.

Step 2: Liquid Waste Collection
  • Select a chemically compatible waste container (HDPE or Glass).

  • Verify the container is free of incompatible residues (specifically strong bases like Sodium Hydroxide or oxidizers).

  • Transfer the liquid using a funnel to prevent spillage.

  • Do not neutralize in the waste container. While it is an acid, in-lab neutralization of halogenated compounds can generate heat and unexpected off-gassing.[1] Leave neutralization to the professional waste management facility.

  • Cap the container tightly when not in use.[3]

Step 3: Labeling & Documentation

Attach a hazardous waste tag immediately upon the first addition of waste. The tag must include:

  • Full Chemical Name: "1S-trans-Permethrinic acid solution" (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic.

  • Constituents: List the solvent (e.g., "Dichloromethane 90%, Permethrinic Acid 10%").

Step 4: Final Disposal (Facility Hand-off)

Contact your institution's Environmental Health & Safety (EHS) department. The ultimate disposal method for this compound is High-Temperature Incineration equipped with scrubbers to capture acid gases (HCl) generated from the chlorine atoms.

Spill Management Workflow

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.[1][3][4]

Minor Spill (< 100 mL):

  • Alert: Notify nearby personnel.

  • Isolate: Cordon off the area.

  • Absorb: Use an inert absorbent (Vermiculite, Dry Sand, or Universal Spill Pads).[1] Do not use paper towels for concentrated acids as they may degrade rapidly.

  • Collect: Scoop absorbed material into a wide-mouth hazardous waste jar.

  • Clean: Clean the surface with a mild soap solution; collect this rinsate as hazardous waste.

Major Spill (> 100 mL or outside fume hood):

  • Evacuate: Leave the room and close the door.

  • Secure: Post "Do Not Enter" signage.

  • Contact: Call EHS or Emergency Services immediately.

Decision Logic for Disposal (Visualization)

The following diagram illustrates the decision-making process for segregating 1S-trans-Permethrinic acid waste.

DisposalWorkflow Start Waste Generated (1S-trans-Permethrinic Acid) StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Liquid Solid Solid Waste (Gloves, Weigh Boats) StateCheck->Solid Solid ConcCheck Concentration? Liquid->ConcCheck Sewer Sanitary Sewer (STRICTLY PROHIBITED) Liquid->Sewer NEVER HighConc High Conc. (>1%) ConcCheck->HighConc Mother Liquor / Stock Trace Trace/Rinsate ConcCheck->Trace First Rinse ContainerA Container A: Halogenated Organic Acid (HDPE/Glass) HighConc->ContainerA Trace->ContainerA Must be collected ContainerB Container B: Solid Hazardous Waste Solid->ContainerB

Figure 1: Decision tree for the segregation and disposal of 1S-trans-Permethrinic acid waste streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 91658, Permethric acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.[1][5][6] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1S-trans-Permethrinic acid

Author: BenchChem Technical Support Team. Date: March 2026

1S-trans-Permethrinic acid (CAS: 55701-09-2) is a critical cyclopropane carboxylic acid intermediate utilized extensively in the synthesis of pyrethroid insecticides and related active pharmaceutical ingredients (APIs). Due to its highly functionalized structure—featuring both a reactive carboxylic acid group and a lipophilic 2,2-dichlorovinyl moiety—it presents specific acute toxicity, irritation, and environmental hazards.

This guide provides drug development professionals and laboratory scientists with a self-validating, causally-driven framework for the safe handling, operational processing, and disposal of this compound.

Quantitative Hazard Profile

Understanding the physicochemical and toxicological properties of 1S-trans-Permethrinic acid is the foundation of any robust safety protocol. The following table summarizes critical data that dictates our operational boundaries.

Property / HazardValue / ClassificationCausality / Operational Impact
Molecular Weight 1[1]Dictates stoichiometric calculations and volatility during heated derivatization steps.
GHS H302 1[1]Mandates strict prevention of accidental ingestion; prohibits eating/drinking in the lab.
GHS H315 / H319 1[1]Requires impervious gloves and tight-fitting goggles to prevent severe tissue irritation.
GHS H335 1[1]Necessitates handling powders strictly within a certified fume hood to avoid inhalation.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires aligning material science with the chemical properties of the target molecule.

  • Hand Protection: Use Nitrile or Neoprene gloves compliant with 2[2].

    • Causality: The lipophilic cyclopropane ring combined with the carboxylic acid can rapidly degrade standard latex. Nitrile provides a superior barrier against non-polar organic moieties and weak acids.

  • Eye Protection: Chemical splash goggles or a full-face shield (EN 166).

    • Causality: Direct contact with the acid causes severe ocular irritation (H319). Safety glasses with side shields are insufficient for fine powders.

  • Respiratory Protection: N95/P100 particulate respirator. If handling involves heating or aerosolization, an organic vapor (OV) cartridge is required.

    • Causality: Mitigates H335 respiratory tract irritation from fine powders or sublimated vapors.

  • Body Protection: 2[2] such as an anti-static lab coat.

    • Causality: Prevents electrostatic discharge which could ignite flammable solvents (e.g., toluene, dichloromethane) typically used in conjunction with this acid during synthesis.

Operational Plan: Safe Handling & Experimental Workflow

To demonstrate safe handling in a real-world context, below is a standard, self-validating protocol for the conversion of 1S-trans-Permethrinic acid to its highly reactive acid chloride derivative—a common first step in API synthesis.

Step-by-Step Methodology: Synthesis of Permethrinoyl Chloride
  • Apparatus Setup: Ensure the fume hood face velocity is at least 0.5 m/s (100 fpm). Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube. Verify all 2[2] are in place.

  • Reagent Transfer: Weigh the 1S-trans-Permethrinic acid using an anti-static spatula to prevent the aerosolization of the irritating powder.

  • Reaction Setup: Dissolve the acid in anhydrous dichloromethane (DCM) within the flask.

  • Activation: Slowly add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).

    • Self-Validation Checkpoint: The immediate evolution of gases (CO₂ and CO) visually confirms the activation of the carboxylic acid. If no gas evolves, the reagents have degraded.

  • Quenching & Workup: Once gas evolution ceases, evaporate the solvent and excess oxalyl chloride under reduced pressure.

    • Self-Validation Checkpoint: A stable vacuum pressure and the absence of bubbling in the residue indicate complete removal of volatile, toxic byproducts, rendering the intermediate safe for the next synthetic step.

Spill Management & Decontamination Protocol

In the event of an accidental release, immediate and chemically appropriate action is required.

  • Evacuation & Isolation: Immediately relocate personnel to fresh air if the powder is aerosolized.

  • Containment: Cover the spill with finely-powdered liquid-binding material, specifically 3[3].

    • Causality: Diatomite is chemically inert. It effectively traps the lipophilic acid without triggering the exothermic neutralization reactions that basic absorbents might cause.

  • Decontamination: Scrub the affected surfaces and equipment with 3[3] (e.g., isopropanol).

    • Causality: 1S-trans-Permethrinic acid has poor aqueous solubility but is highly soluble in alcohols, ensuring complete removal from the surface.

  • Validation: Swab the decontaminated area with a damp pH indicator strip. A neutral pH (6.5-7.5) confirms the complete removal of the acidic residue.

Logistical & Disposal Plan

Improper disposal of chlorinated organic acids poses severe environmental and infrastructural risks.

  • Storage: Store locked up in a cool, dry, well-ventilated area, strictly separated from strong bases and oxidizing agents.

  • Waste Segregation: Collect all contaminated diatomite, PPE, and reaction residues in a clearly labeled, sealed, compatible container.

  • Disposal Mechanism: Dispose of via a licensed chemical destruction plant using 4[4].

    • Causality: Because 1S-trans-Permethrinic acid contains a 2,2-dichlorovinyl group, thermal destruction generates highly corrosive hydrogen chloride (HCl) gas. Flue gas scrubbers (typically using alkaline solutions like NaOH) are mandatory to neutralize the HCl before atmospheric release, preventing environmental acidification and incinerator corrosion.

  • Packaging Disposal: Empty containers must be 4[4] before recycling, or punctured to prevent reuse before disposal in a sanitary landfill.

Safety & Operational Workflow Diagram

G Start 1S-trans-Permethrinic Acid Storage (Cool, Dry, Locked) PPE Don PPE (EN 374 Gloves, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Spark-proof tools) PPE->Hood Reaction Execute Synthesis/Operation Hood->Reaction Spill Spill Detected? Reaction->Spill Clean Absorb with Diatomite Scrub with Alcohol Spill->Clean Yes Dispose Collect in Closed Container Incinerate (Flue Gas Scrubbing) Spill->Dispose No Clean->Dispose Success Protocol Complete Dispose->Success

Workflow for 1S-trans-Permethrinic Acid handling, spill response, and disposal.

References

  • National Institutes of Health. "Trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid - PubChem". URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1S-trans-Permethrinic acid
Reactant of Route 2
1S-trans-Permethrinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.